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  • Product: Cyclohexane, 1,2-bis(methylene)-
  • CAS: 2819-48-9

Core Science & Biosynthesis

Foundational

Role of Cyclohexane, 1,2-bis(methylene)- as a conjugated diene in organic synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals The Structural Imperative: Bridging the Reactivity Gap In the realm of [4+2] cycloadditions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The Structural Imperative: Bridging the Reactivity Gap

In the realm of [4+2] cycloadditions, the thermodynamic and kinetic hurdles of diene conformation dictate reaction viability. Acyclic dienes, such as 1,3-butadiene or 2,3-dimethyl-1,3-butadiene, predominantly exist in the thermodynamically stable s-trans conformation. To participate in a Diels-Alder reaction, they must overcome a significant distortion energy barrier to rotate into the required s-cis geometry. Conversely, endocyclic dienes like cyclopentadiene are permanently locked in an s-cis conformation, rendering them so highly reactive that they spontaneously dimerize at room temperature, complicating storage and stoichiometric control.

Cyclohexane, 1,2-bis(methylene)- (commonly known as 1,2-dimethylenecyclohexane) provides an elegant structural compromise. By anchoring two exocyclic double bonds onto a six-membered aliphatic ring, the diene is permanently locked in the s-cis conformation without the extreme ring strain of cyclopentadiene. This pre-organization of the frontier molecular orbitals drastically reduces the entropic penalty associated with acyclic dienes, enabling highly efficient, concerted cycloadditions while maintaining shelf stability 1.

Mechanistic Causality: Concerted vs. Stepwise Pathways

The structural rigidity of 1,2-dimethylenecyclohexane directly influences the reaction mechanism. Computational investigations reveal a fierce competition between the desired concerted Diels-Alder cycloaddition and stepwise diradical pathways that lead to unwanted copolymerization 2. Because 1,2-dimethylenecyclohexane is constrained in a geometry that mimics the concerted transition state, the activation barrier for cycloaddition is significantly lower than the barrier for diradical formation.

Quantitative Comparison of Diene Dynamics
Diene StructureConformation DynamicsDiels-Alder ReactivityCompeting Polymerization
Cyclopentadiene Locked s-cis (Endocyclic)Extremely High (Spontaneous dimerization)Negligible (Concerted favored by >5 kcal/mol)
1,2-Bis(methylene)cyclohexane Locked s-cis (Exocyclic)High (Stable at RT)Low
2,3-Dimethyl-1,3-butadiene Flexible (s-trans favored)ModerateHigh (Diradical pathway competes)
(E)-1,3-Pentadiene Flexible (s-trans favored)Low to ModerateHigh (Concerted favored by only 1.2 kcal/mol)

Validated Synthesis Protocol: Preparation of 1,2-Dimethylenecyclohexane

Historically, the synthesis of 1,2-dimethylenecyclohexane relied on multistep degradations of diethyl phthalate or cis-1,2-cyclohexanedicarboxylic anhydride, yielding highly variable results (11–77% overall yield) 3.

To ensure reproducibility and scalability, the modern standard utilizes the elimination of 1-bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane using a bulky base 1. This self-validating protocol prevents unwanted nucleophilic substitution, driving the reaction strictly through an E2 elimination pathway.

Step-by-Step Methodology
  • System Preparation: Oven-dry a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a pressure-equalized dropping funnel. Purge with inert gas.

  • Base Solubilization: Charge the flask with potassium tert-butoxide (59.5 g, 0.53 mol). Dissolve in a 9:1 mixture of tert-butyl alcohol and tetrahydrofuran (400 mL total). Causality note: The THF acts as a co-solvent to fully solubilize the alkoxide, while the bulky t-BuOH prevents nucleophilic attack on the substrate.

  • Controlled Elimination: Cool the system in an ice bath. Add a solution of 1-bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane (54.0 g, 0.16 mol) in tert-butyl alcohol–THF (100 mL) dropwise over 1 hour.

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete consumption of the starting material.

  • Aqueous Workup: Pour the mixture into 500 mL of water. Extract the aqueous layer with two 150-mL portions of pentane. Wash the combined organic extracts 8 times with water to remove all traces of tert-butyl alcohol.

  • Isolation: Dry over anhydrous magnesium sulfate, filter, and remove pentane via atmospheric distillation. Distill the residue under reduced pressure to yield 1,2-dimethylenecyclohexane as a colorless liquid (bp 69–70°C at 90 mm Hg; ~65% yield).

SynthesisWorkflow A 1-Bromo-1-methyl-2- (bromomethylsulfonyl)cyclohexane B Base Addition (t-BuOK in t-BuOH/THF, 0°C) A->B Dropwise addition C E2 Elimination (Stir at RT, 0.5 hr) B->C Exothermic control D Aqueous Workup (Pentane extraction) C->D Quench E Distillation (bp 69-70°C at 90 mm) D->E Dry & Filter F 1,2-Dimethylenecyclohexane (Yield: ~65%) E->F Purify

Workflow for the synthesis of 1,2-dimethylenecyclohexane via E2 elimination.

Advanced Applications: Asymmetric Cycloadditions

In drug development, 1,2-dimethylenecyclohexane serves as a critical building block for constructing complex polycyclic frameworks, such as decalins and hydroindanes. When reacted with chiral dienophiles, it facilitates highly stereoselective transformations.

A prime example is its reaction with enantiomerically pure γ-alkoxybutenolides (e.g., 5-menthyloxy-2(5H)-furanone). This asymmetric cycloaddition yields cis-2,3-disubstituted-9,10-dehydro-decalin systems as single enantiomers, providing an essential scaffold for natural product synthesis 4.

Step-by-Step Methodology: Asymmetric Diels-Alder Reaction
  • Preparation of Reagents: Dissolve enantiomerically pure (5R)-5-(l-menthyloxy)-2(5H)-furanone (1.0 equiv) and 1,2-dimethylenecyclohexane (1.5 equiv) in anhydrous toluene.

  • Acid Exclusion (Critical Step): Ensure glassware is base-washed and the solvent is strictly acid-free. Causality note: Even trace acidic protons will catalyze the epimerization of the chiral acetal center at C5 of the furanone, destroying the diastereoselectivity of the reaction.

  • Thermal Activation: Heat the mixture to 100°C under a nitrogen atmosphere for 24–48 hours. The locked s-cis conformation of the diene allows the reaction to proceed smoothly without the need for extreme high-pressure conditions.

  • Purification: Concentrate the mixture under reduced pressure and purify the resulting cycloadduct via flash column chromatography to isolate the pure enantiomer.

ReactionLogic Diene 1,2-Bis(methylene)cyclohexane (Locked s-cis) TS_Concerted Concerted TS (Low Distortion Energy) Diene->TS_Concerted TS_Diradical Diradical TS (High Activation Barrier) Diene->TS_Diradical Dienophile Chiral Dienophile (e.g., 5-alkoxyfuranone) Dienophile->TS_Concerted Dienophile->TS_Diradical Product Asymmetric Cycloadduct (Single Enantiomer) TS_Concerted->Product Favored Pathway Polymer Copolymerization (Suppressed) TS_Diradical->Polymer Disfavored Pathway

Thermodynamic competition between concerted cycloaddition and stepwise polymerization.

Conclusion

1,2-Bis(methylene)cyclohexane is far more than a simple diene; it is a strategically designed synthetic tool. By leveraging the geometric constraints of a cyclohexane ring to enforce an s-cis exocyclic diene conformation, chemists can bypass the kinetic penalties of acyclic dienes and the instability of endocyclic dienes. Whether utilized in standard cycloadditions or complex asymmetric syntheses, mastering the preparation and application of this molecule is essential for modern drug development and natural product synthesis.

References

  • Block, E., & Aslam, M. (1987). "A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins Using Bromomethanesulfonyl Bromide: 1,2-Dimethylenecyclohexane." Organic Syntheses, 65, 90. 1

  • Blomquist, A. T., & Longone, D. T. (1957). "1,2-Dimethylenecyclohexane. Synthesis and Polymerization." Journal of the American Chemical Society. 3

  • "Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes." NIH PubMed Central (PMC).2

  • de Jong, J. C., & Feringa, B. "New Strategies in Asymmetric Synthesis Based on γ-Alkoxybutenolides." University of Groningen. 4

Sources

Exploratory

Mechanism of Diels-Alder cycloaddition using Cyclohexane, 1,2-bis(methylene)-

An In-Depth Technical Guide to the Diels-Alder Cycloaddition Mechanism of 1,2-bis(methylene)cyclohexane Abstract The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Diels-Alder Cycloaddition Mechanism of 1,2-bis(methylene)cyclohexane

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficiency and stereochemical control in the formation of six-membered rings.[1][2] This guide provides an in-depth exploration of the [4+2] cycloaddition mechanism, focusing on 1,2-bis(methylene)cyclohexane as a conformationally locked s-cis diene. We will dissect the reaction's concerted nature through the lens of Frontier Molecular Orbital (FMO) theory, analyze the factors governing its stereoselectivity and regioselectivity, and present a validated experimental framework. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

Introduction: The Power of the [4+2] Cycloaddition

First detailed by Otto Diels and Kurt Alder in 1928, the reaction that now bears their names is a pericyclic reaction that forms a substituted cyclohexene from a conjugated diene and a substituted alkene (the dienophile).[1][3][4] Its synthetic utility is immense, enabling the construction of complex cyclic systems with multiple stereocenters in a single, atom-economical step.[1][5] The reaction proceeds through a concerted mechanism, meaning all bond-breaking and bond-forming events occur simultaneously within a single cyclic transition state.[1][3][6] This fundamental characteristic is the key to its remarkable stereospecificity.

The Diene: 1,2-bis(methylene)cyclohexane – A Pre-Organized Reactant

The choice of diene is critical for a successful Diels-Alder reaction. A fundamental requirement is that the diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap in the transition state.[7][8] Dienes that are locked in an s-trans conformation will not react.

1,2-bis(methylene)cyclohexane is an exemplary diene for this reaction precisely because its structure, featuring two exocyclic double bonds on adjacent carbons of a cyclohexane ring, forces the diene system into a rigid s-cis conformation. This pre-organization minimizes the entropic penalty required to achieve the reactive geometry, making it a highly useful and reactive diene.[9] Its synthesis has been well-documented, often proceeding through multi-step procedures from readily available starting materials.[9]

The Core Mechanism: A Frontier Molecular Orbital Perspective

The stereochemical and reactivity patterns of the Diels-Alder reaction are elegantly explained by Frontier Molecular Orbital (FMO) theory, which posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10][11]

For a "normal electron demand" Diels-Alder reaction, which is the most common variant, the key interaction occurs between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[11][12] The reaction is thermally allowed because the suprafacial-suprafacial interaction of the 4π-electron system (diene) and the 2π-electron system (dienophile) proceeds through a transition state where the orbital symmetries align constructively.[1][3]

The rate of the reaction is inversely proportional to the energy gap between the diene's HOMO and the dienophile's LUMO.[11] Therefore, reactivity is enhanced by:

  • Electron-donating groups (EDGs) on the diene, which raise the HOMO energy.

  • Electron-withdrawing groups (EWGs) on the dienophile, which lower the LUMO energy.[7][8]

This principle is a cornerstone for designing efficient Diels-Alder reactions.

FMO_Interaction Diene_HOMO HOMO Dienophile_LUMO LUMO Diene_HOMO->Dienophile_LUMO Primary Interaction (Reaction Driving Force) Diene_LUMO LUMO Dienophile_HOMO HOMO Diene_LUMO->Dienophile_HOMO Weaker Interaction (Inverse Demand)

Caption: FMO diagram for a normal electron demand Diels-Alder reaction.

The Transition State and Stereoselectivity: The Endo Rule

The Diels-Alder reaction is highly stereoselective, often favoring the formation of the endo product over the exo product.[8] This preference is not due to steric factors—in fact, the exo product is typically the more thermodynamically stable isomer. The kinetic preference for the endo product is explained by secondary orbital interactions .

In the endo transition state, the electron-withdrawing substituents on the dienophile are oriented towards the developing π-system of the diene. This geometry allows for favorable, constructive overlap between the p-orbitals of the substituent(s) and the interior p-orbitals (C2 and C3) of the diene.[13] These secondary interactions stabilize the endo transition state, lowering its activation energy and making it the kinetically favored pathway.[12][13]

Caption: Energy pathways for endo and exo product formation.

Experimental Protocol: A Validated Workflow

The following protocol provides a reliable, self-validating methodology for conducting a Diels-Alder reaction with 1,2-bis(methylene)cyclohexane. The causality for each step is explained to ensure scientific integrity.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity
1,2-bis(methylene)cyclohexaneDiene1.0 eq
Maleic AnhydrideDienophile1.0 - 1.1 eq
Xylene (anhydrous)High-boiling solvent~10 mL per gram of diene
Boiling chipsPrevent bumping2-3 chips
Ethyl acetate / HexaneRecrystallization solventsAs needed
Round-bottomed flaskReaction vessel25-100 mL
Reflux condenserPrevent solvent loss1
Buchner funnel & filter flaskProduct isolation1 set
Step-by-Step Procedure
  • Preparation: To a flame-dried 25 mL round-bottomed flask, add boiling chips, 1,2-bis(methylene)cyclohexane (e.g., 1.0 g), and maleic anhydride (e.g., 0.95 g).[14]

    • Causality: Flame-drying the glassware removes adsorbed water, which could potentially lead to side reactions with the anhydride dienophile. Stoichiometric amounts are used as the reaction is highly efficient.

  • Solvent Addition: In a fume hood, add anhydrous xylene (~10 mL) to the flask and immediately attach a reflux condenser fitted with a drying tube.[5][14]

    • Causality: Xylene is an excellent solvent for this reaction due to its high boiling point (~140 °C), which provides the necessary thermal energy to overcome the activation barrier.[5] It is also relatively non-polar, effectively dissolving the reactants. The drying tube protects the reaction from atmospheric moisture.

  • Reflux: Heat the mixture to a steady reflux using a heating mantle.[14] Allow the reaction to reflux for approximately 30-60 minutes.

    • Causality: Refluxing maintains a constant, elevated temperature to ensure the reaction proceeds at a reasonable rate without evaporating the solvent.[5] The disappearance of the reactants can be monitored by TLC if desired.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for 10-15 minutes to complete the crystallization of the product.[14]

    • Causality: The Diels-Alder adduct is typically a solid and is less soluble in cold xylene. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[5] Wash the crystals with a small amount of cold ethyl acetate or hexane to remove any residual xylene and unreacted starting materials.

    • Causality: Vacuum filtration is an efficient method for separating a solid product from the reaction solvent (filtrate). Washing with a cold, non-polar solvent removes impurities without dissolving a significant amount of the product.

  • Drying and Characterization: Allow the product to air-dry completely. Determine the yield and characterize the product using techniques such as melting point, NMR spectroscopy, and IR spectroscopy.

    • Self-Validation: The stereochemistry of the product, as determined by NMR (e.g., through coupling constants), should confirm the endo selectivity, thereby validating the proposed mechanistic pathway involving secondary orbital interactions. The reaction's stereospecificity ensures that the stereochemistry of the dienophile is retained.[8][15]

Experimental_Workflow start Start prep 1. Combine Reactants (Diene, Dienophile, Boiling Chips) in Flame-Dried Flask start->prep solvent 2. Add Anhydrous Xylene Attach Reflux Condenser prep->solvent reflux 3. Heat to Reflux (30-60 min) solvent->reflux cool 4. Cool to Room Temp Then Ice Bath reflux->cool filter 5. Isolate via Vacuum Filtration Wash with Cold Solvent cool->filter dry 6. Dry and Characterize Product (Yield, MP, NMR, IR) filter->dry end End dry->end

Caption: A step-by-step workflow for the Diels-Alder experiment.

Advanced Considerations for Drug Development Professionals

  • Lewis Acid Catalysis: For less reactive systems or to achieve higher selectivity, Lewis acids (e.g., AlCl₃, TiCl₄) can be employed. The Lewis acid coordinates to the electron-withdrawing group of the dienophile, further lowering its LUMO energy and dramatically accelerating the reaction rate, often allowing it to proceed at lower temperatures.[16]

  • Asymmetric Diels-Alder: The development of chiral catalysts has enabled highly enantioselective Diels-Alder reactions, a critical tool in the synthesis of chiral drugs and natural products.

  • Computational Modeling: Modern drug development pipelines often use computational chemistry (e.g., DFT) to predict the feasibility, regioselectivity, and stereoselectivity of Diels-Alder reactions.[17] These models can calculate activation energies and transition state geometries, saving significant time and resources in the lab.[18]

Conclusion

The Diels-Alder reaction of 1,2-bis(methylene)cyclohexane is a showcase of mechanistic elegance and synthetic power. Its high reactivity, driven by its fixed s-cis conformation, and its predictable stereochemical outcome, governed by the principles of Frontier Molecular Orbital theory and the endo rule, make it an invaluable transformation. For professionals in research and drug development, a deep understanding of this mechanism—from orbital interactions to practical experimental design—is essential for leveraging its full potential in the synthesis of complex molecular architectures.

References

  • Organic Syntheses Procedure: Cyclohexane, 1,2-bis(methylene). Organic Syntheses.
  • Diels-Alder Reaction Lab Procedure. Jasperse Chem 365.
  • Frontier molecular orbital theory. Wikipedia.
  • Experiment 2: DIELS ALDER REACTION. University of Missouri–St. Louis.
  • Diels–Alder reaction. Wikipedia.
  • Diels Alder Reaction Mechanism. BYJU'S.
  • Secondary Orbital Interactions Enhance the Reactivity of Alkynes in Diels–Alder Cycloadditions. PMC.
  • Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Study.com.
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.
  • The Diels-Alder Reaction.
  • Implementation of Computational Aids in Diels-Alder Reactions.
  • The Diels-Alder Reaction - Microscale Prepar
  • Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Physical Chemistry Chemical Physics.
  • Appendix 1. Diels-Alder Reactions. MIT OpenCourseWare.
  • Frontier Molecular Orbital, HOMO, LUMO | Applic
  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions. UCLA Chemistry and Biochemistry.
  • Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Comput
  • 14.5 Characteristics of the Diels–Alder Reaction. OpenStax.
  • Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PMC.
  • Computational Analysis of the Synthesis of Hydrogels using the Diels Alder Reaction. A&M-Commerce Digital Commons.
  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing.
  • Diels-Alder Reaction-For the prepar

Sources

Foundational

Cyclohexane, 1,2-bis(methylene)- CAS 2819-48-9 discovery and literature review

An In-Depth Technical Guide to Cyclohexane, 1,2-bis(methylene)- (CAS 2819-48-9) Introduction Cyclohexane, 1,2-bis(methylene)-, also known by its common name 1,2-dimethylenecyclohexane, is a conjugated diene with the chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cyclohexane, 1,2-bis(methylene)- (CAS 2819-48-9)

Introduction

Cyclohexane, 1,2-bis(methylene)-, also known by its common name 1,2-dimethylenecyclohexane, is a conjugated diene with the chemical formula C₈H₁₂ and CAS Registry Number 2819-48-9.[1][2] This exocyclic diene is a valuable building block in organic synthesis, primarily owing to its fixed s-cis conformation which renders it highly reactive in cycloaddition reactions, most notably the Diels-Alder reaction.[3] Its ability to form substituted cyclohexene derivatives and polycyclic systems makes it a target of interest for the synthesis of complex molecules and novel polymers.

This guide provides a comprehensive overview of 1,2-bis(methylene)cyclohexane, from its initial discovery and synthesis to its detailed spectroscopic characterization, reactivity profile, and polymerization behavior. The content is structured to deliver not just procedural information but also the underlying scientific principles and causalities that govern its chemical nature, empowering researchers to effectively utilize this versatile molecule in their work.

Discovery and Historical Context

The synthesis and study of 1,2-bis(methylene)cyclohexane emerged from a broader interest in conjugated dienes and their polymerization capabilities in the mid-20th century. Early investigations were pioneered by researchers exploring the synthesis of novel monomers for polymer production.

Several initial synthetic routes were explored with varying degrees of success. Wicklatz and Short reported its preparation through the dehydrohalogenation of 1,2-bis(iodomethyl)cyclohexane and also via the pyrolysis of the corresponding diacetate at 300-500°C.[4] Concurrently, Bailey and Golden also utilized the diacetate pyrolysis method at a higher temperature of 520°C.[4]

A more detailed investigation by A.T. Blomquist and J. A. Verdol in 1957 systematically compared the diacetate pyrolysis method with the Hofmann elimination method, starting from cis-1,2-bis(hydroxymethyl)cyclohexane.[4] They found that the Hofmann method, involving the thermal decomposition of the quaternary ammonium hydroxide, provided a more reliable route to a purer diene.[4] Their work also provided the first detailed insights into its polymerization characteristics, noting that it produced a highly crystalline, non-rubbery polymer, in stark contrast to its more sterically strained five- and four-membered ring counterparts.[4] These early studies laid the groundwork for understanding the unique reactivity imparted by the six-membered ring system.

Synthesis of 1,2-Bis(methylene)cyclohexane

While historical methods like pyrolysis and Hofmann elimination were foundational, a more modern and generally applicable method for preparing conjugated dienes, including 1,2-bis(methylene)cyclohexane, has since been developed. The procedure detailed in Organic Syntheses by Block and Aslam represents a reliable and thoroughly vetted protocol, making it the recommended approach for laboratory-scale preparation.[5]

Core Rationale for the Modern Synthetic Protocol

This synthetic strategy is based on a sulfone-mediated elimination reaction. The key is the creation of a precursor that, upon treatment with a strong base, undergoes a clean, high-yield elimination to form the desired diene. The use of bromomethanesulfonyl bromide allows for the conversion of an alkene (1-methylcyclohexene in this case) into a β-bromo sulfone. This intermediate is perfectly primed for a subsequent base-induced 1,4-elimination reaction. Potassium tert-butoxide is selected as the base due to its strong basicity and steric bulk, which favors the desired elimination pathway over potential substitution side reactions.

Experimental Protocol: Synthesis via Sulfone-Mediated Elimination[5]

This procedure is divided into three main stages: the preparation of the key reagent (bromomethanesulfonyl bromide), its reaction with an alkene to form the diene precursor, and the final elimination to yield 1,2-bis(methylene)cyclohexane.

Step 1: Preparation of Bromomethanesulfonyl Bromide

  • A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalized dropping funnel, and a thermometer.

  • The flask is charged with 100 g (0.73 mol) of sym-trithiane suspended in 600 mL of water.

  • With stirring, 1136 g (7.1 mol) of bromine is added while maintaining the flask temperature around 40°C. The exothermic nature of this reaction requires careful monitoring; an ice-water bath can be used for cooling if the temperature exceeds 40°C.

  • After half of the bromine has been added, an additional 600 mL of water is added, and the bromine addition is continued.

  • Once the addition is complete, the mixture is stirred for an additional 15 minutes.

  • The mixture is transferred to a separatory funnel, and the lower organic layer is collected. The aqueous layer is extracted twice with 200-mL portions of methylene chloride.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator to yield crude bromomethanesulfonyl bromide.

Step 2: Synthesis of 1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane

  • Four large Pyrex test tubes are each charged with 5.0 g of 1-methylcyclohexene (total of 20.0 g, 0.21 mol) and 12 mL of methylene chloride.

  • The test tubes are cooled in an ice bath.

  • An ice-cold solution of bromomethanesulfonyl bromide (13.6 g per test tube, total of 54.4 g, 0.23 mol) in methylene chloride (12 mL) is added to each test tube with mixing at 0°C.

  • The test tubes are attached to a Pyrex immersion well equipped with a 45-W mercury lamp and immersed in a cooling bath maintained at -15°C.

  • The reaction mixture is irradiated for 2 hours while cooling the immersion well with circulating ice water.

  • Solid potassium carbonate (1.5 g) is added to each test tube, and the contents are filtered.

  • The methylene chloride is removed, first by rotary evaporation and then under high vacuum, to give an oil that solidifies. Recrystallization from 95% ethanol yields the white crystalline product.

Step 3: Synthesis of 1,2-Bis(methylene)cyclohexane

  • An oven-dried, 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a pressure-equalized dropping funnel.

  • The flask is charged with 59.5 g (0.53 mol) of potassium tert-butoxide dissolved in 400 mL of a 9:1 tert-butyl alcohol-tetrahydrofuran mixture and cooled in an ice bath.

  • A solution of the recrystallized product from Step 2 (54.0 g, 0.16 mol) in 100 mL of the same solvent mixture is added dropwise over 1 hour.

  • After the addition is complete, the reaction is stirred at room temperature for 30 minutes.

  • The reaction mixture is poured into a separatory funnel containing 500 mL of water and extracted twice with 150-mL portions of pentane.

  • The combined pentane extracts are washed eight times with 500 mL of water, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by distillation, and the resulting liquid is distilled under reduced pressure to give pure 1,2-bis(methylene)cyclohexane.

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Precursor Formation cluster_2 Step 3: Elimination Trithiane sym-Trithiane BMSB Bromomethanesulfonyl Bromide Trithiane->BMSB H2O, 40°C Bromine Bromine (Br2) Bromine->BMSB BMSB_ref Bromomethanesulfonyl Bromide (from Step 1) Methylcyclohexene 1-Methylcyclohexene Precursor 1-Bromo-1-methyl-2- (bromomethylsulfonyl)cyclohexane Methylcyclohexene->Precursor CH2Cl2, hv, -15°C Precursor_ref Precursor (from Step 2) BMSB_ref->Precursor Base Potassium tert-butoxide Product 1,2-Bis(methylene)cyclohexane Base->Product Precursor_ref->Product t-BuOH/THF, 0°C to RT

Caption: Synthetic workflow for 1,2-Bis(methylene)cyclohexane.

Spectroscopic and Physicochemical Properties

The structural elucidation of 1,2-bis(methylene)cyclohexane is confirmed through a combination of spectroscopic techniques and physical measurements.

Table 1: Physicochemical Properties of 1,2-Bis(methylene)cyclohexane

PropertyValueReference(s)
CAS Number 2819-48-9[1][6]
Molecular Formula C₈H₁₂[1][6]
Molecular Weight 108.18 g/mol [6]
Boiling Point 60-61 °C at 90 mmHg[7]
Refractive Index (n²⁵D) 1.4717[4]
Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum is not readily found, the structure suggests a complex but interpretable ¹H NMR spectrum. Key expected resonances would include:

  • Vinylic Protons (=CH₂): Two distinct signals for the geminal vinylic protons on each methylene group, likely appearing as singlets or narrow multiplets in the range of δ 4.5-5.5 ppm.

  • Allylic Protons (-CH₂-C=): A multiplet signal for the four allylic protons on the cyclohexane ring, expected to be deshielded and appear around δ 2.0-2.5 ppm.

  • Cyclohexane Ring Protons (-CH₂-): A complex multiplet for the remaining four protons on the cyclohexane ring, likely appearing further upfield around δ 1.5-1.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides clear evidence for the carbon framework.[6]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
147.2Quaternary Olefinic Carbon (C1, C2)
108.1Methylene Olefinic Carbon (=CH₂)
31.4Allylic Carbon (-CH₂-)
26.6Ring Carbon (-CH₂-)

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for its functional groups.[6]

Table 3: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H Stretch (vinylic)
2930, 2860Strong-C-H Stretch (aliphatic)
~1640MediumC=C Stretch (conjugated diene)
~890Strong=C-H Bend (out-of-plane, gem-disubstituted alkene)

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a distinct molecular ion peak and fragmentation pattern consistent with the structure.[6][7] The molecular ion peak (M⁺) is observed at m/z = 108.

UV-Visible Spectroscopy: As a conjugated diene, it exhibits a characteristic UV absorption maximum. A maximum (λ_max) at 220 mμ (in isooctane) has been reported, which is typical for acyclic s-cis dienes.[4]

Reactivity and Synthetic Applications

The synthetic utility of 1,2-bis(methylene)cyclohexane is dominated by its participation in cycloaddition reactions, a consequence of its conjugated diene system being locked in a reactive s-cis conformation.

Diels-Alder Reaction: A [4+2] Cycloaddition Powerhouse

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[8] 1,2-Bis(methylene)cyclohexane is an excellent diene in this reaction, readily forming bicyclic systems that are valuable intermediates in natural product synthesis and materials science.[3]

Mechanism and Causality: The reaction proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new pi bond simultaneously.[8][9] The fixed s-cis geometry of 1,2-bis(methylene)cyclohexane is crucial; acyclic dienes must overcome an energetic barrier to adopt this conformation, but for this molecule, the reactive conformation is enforced by the ring structure, thus enhancing its reactivity. The reaction rate and regioselectivity are governed by the electronic nature of the dienophile; electron-withdrawing groups on the dienophile generally accelerate the reaction.[10]

Caption: General scheme of the Diels-Alder reaction.

Polymerization Behavior

1,2-Bis(methylene)cyclohexane can undergo polymerization, although its behavior is distinct from other cyclic dienes.

Free-Radical and Ionic Polymerization

Early studies by Blomquist and Verdol demonstrated that 1,2-bis(methylene)cyclohexane can be polymerized under free-radical conditions.[4]

  • Emulsion Polymerization: Using a potassium persulfate initiator at 53°C resulted in a 53% conversion to a polymer.

  • Properties of the Polymer: The resulting polymer was described as a highly crystalline, non-rubbery solid with a high melting point and insolubility in most organic solvents.[4]

Attempts at ionic polymerization with catalysts like aluminum trichloride also yielded a brittle resin.[4]

Causality of Polymer Properties

The properties of poly(1,2-bis(methylene)cyclohexane) are a direct result of its structure. The polymerization proceeds via a 1,4-addition mechanism, retaining the cyclohexane ring in the polymer backbone. This leads to a rigid and sterically hindered polymer chain, promoting crystallinity and resulting in a high-melting, non-elastomeric material. This is in sharp contrast to the polymers derived from 1,2-dimethylenecyclobutane and -cyclopentane, which are elastomeric. The higher ring strain in the smaller four- and five-membered ring monomers provides a greater driving force for polymerization and results in polymers with different physical properties.[4] The relatively slow polymerization rate of the cyclohexane derivative is also attributed to the lower strain and steric factors associated with the six-membered ring system.[4]

Conclusion

Cyclohexane, 1,2-bis(methylene)- is a historically significant and synthetically valuable exocyclic diene. Its rigid s-cis conformation makes it a highly effective reactant in Diels-Alder cycloadditions, providing a reliable route to complex bicyclic structures. While its synthesis has evolved, the sulfone-based elimination method stands as a robust and high-yielding protocol. The unique structural features of this diene are directly reflected in the properties of its resulting polymer, which is a highly crystalline, rigid material. For researchers in organic synthesis and polymer science, 1,2-bis(methylene)cyclohexane remains a potent tool for constructing intricate molecular architectures and materials with defined properties.

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Protocols & Analytical Methods

Method

Application Note and Protocol: A Reliable, Multi-Step Synthesis of Cyclohexane, 1,2-bis(methylene)- Involving a Key Photochemical Step

Introduction Cyclohexane, 1,2-bis(methylene)-, also known as 1,2-dimethylenecyclohexane, is a valuable conjugated diene in organic synthesis, primarily utilized in Diels-Alder reactions to construct complex cyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclohexane, 1,2-bis(methylene)-, also known as 1,2-dimethylenecyclohexane, is a valuable conjugated diene in organic synthesis, primarily utilized in Diels-Alder reactions to construct complex cyclic systems. Its high reactivity and defined geometry make it a sought-after building block for the synthesis of natural products and novel organic materials. While various synthetic routes have been developed, this application note details a robust and scalable, multi-step procedure that employs a critical photochemical step to afford the title compound in good yield. This protocol is adapted from a well-established and validated procedure published in Organic Syntheses, ensuring reliability and reproducibility for the research community.[1]

This guide provides a comprehensive, step-by-step protocol, explains the rationale behind key experimental choices, and includes necessary safety precautions for the synthesis of Cyclohexane, 1,2-bis(methylene)-.

Overall Synthesis Workflow

The synthesis is a three-step process commencing from 1-methylcyclohexene. The key transformation involves the photochemical addition of bromomethanesulfonyl bromide to the olefin, followed by a base-induced elimination to furnish the target diene.

SynthesisWorkflow cluster_0 Step 1: Photochemical Addition cluster_1 Step 2: Elimination cluster_2 Purification A 1-Methylcyclohexene C 1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane A->C hv (UV light) CH2Cl2, 0°C to -15°C B Bromomethanesulfonyl bromide B->C E Cyclohexane, 1,2-bis(methylene)- C->E tert-Butyl alcohol/THF Ice Bath D Potassium tert-butoxide D->E F Purified Product E->F Distillation

Figure 1: Overall workflow for the synthesis of Cyclohexane, 1,2-bis(methylene)-.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )SupplierNotes
1-Methylcyclohexene591-49-1C₇H₁₂96.17Major Chemical SupplierDistill before use.
Bromomethanesulfonyl bromide63931-50-0CH₂Br₂O₂S253.94Synthesized in situ or specialized supplierHandle with care, corrosive and lachrymatory.
Methylene chloride (DCM)75-09-2CH₂Cl₂84.93Major Chemical SupplierAnhydrous grade recommended.
Potassium tert-butoxide865-47-4C₄H₉KO112.21Major Chemical SupplierHandle in a glovebox or under an inert atmosphere.
tert-Butyl alcohol75-65-0C₄H₁₀O74.12Major Chemical SupplierAnhydrous grade recommended.
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Major Chemical SupplierAnhydrous grade, freshly distilled from sodium/benzophenone.
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37Major Chemical SupplierFor drying organic extracts.
Potassium carbonate584-08-7K₂CO₃138.21Major Chemical SupplierFor neutralization.

Experimental Protocol

Part A: Photochemical Synthesis of 1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane

This step involves the free-radical addition of bromomethanesulfonyl bromide to 1-methylcyclohexene, initiated by ultraviolet light. The low temperature is crucial to suppress potential side reactions.

  • Reactor Setup: Assemble a photochemical reactor consisting of a Pyrex immersion well equipped with a 450-W medium-pressure mercury lamp. The reaction will be conducted in four large Pyrex test tubes (e.g., 25 x 200 mm) attached to the immersion well. The entire apparatus should be shielded to protect from UV exposure.

  • Reagent Preparation:

    • In each of the four Pyrex test tubes, place 1-methylcyclohexene (5.0 g, 52 mmol).

    • Add methylene chloride (12 mL) to each test tube and cool the tubes in an ice bath.

    • In a separate flask, prepare an ice-cold solution of bromomethanesulfonyl bromide (13.6 g, 53.6 mmol) in methylene chloride (12 mL) for each test tube.

  • Reaction Execution:

    • While maintaining the test tubes at 0°C, add the cold solution of bromomethanesulfonyl bromide to each test tube containing the 1-methylcyclohexene solution with gentle mixing.

    • Securely attach the test tubes to the Pyrex immersion well.

    • Place the immersion well in a cooling bath maintained at -15°C. Circulate ice water through the immersion well to cool the lamp.

    • Irradiate the reaction mixture for 2 hours. Monitor the reaction progress by TLC if desired.

  • Work-up:

    • After the irradiation period, add solid potassium carbonate (1.5 g) to each test tube to neutralize any acidic byproducts.

    • Filter the contents of the test tubes through a small plug of glass wool into a round-bottomed flask.

    • Remove the methylene chloride using a rotary evaporator.

    • Further remove residual solvent under high vacuum to yield the crude product as an oil that should gradually solidify. The expected yield of the crude product is approximately 98%.

  • Purification:

    • Recrystallize the crude solid from 95% ethanol (approximately 100 mL for the combined batches) to afford white crystals of 1-bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane. The expected yield after recrystallization is around 78%.

Part B: Synthesis of Cyclohexane, 1,2-bis(methylene)- via Elimination

This step utilizes a strong base, potassium tert-butoxide, to induce a double elimination reaction, forming the desired diene.

  • Reactor Setup: In an oven-dried, 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a stopper, add potassium tert-butoxide (59.5 g, 0.53 mol).

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the potassium tert-butoxide in a 9:1 mixture of tert-butyl alcohol and tetrahydrofuran (400 mL total volume).

    • Cool the resulting solution in an ice bath.

    • In a separate flask, dissolve the purified 1-bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane (54.0 g, 0.16 mol) from Part A in a 9:1 mixture of tert-butyl alcohol and tetrahydrofuran (100 mL).

  • Reaction Execution:

    • Add the solution of the brominated intermediate dropwise from the dropping funnel to the cooled potassium tert-butoxide solution over a period of 1 hour with vigorous stirring.

    • After the addition is complete, continue stirring the reaction mixture at ice-bath temperature for an additional 2 hours.

  • Work-up:

    • Quench the reaction by pouring the mixture into 1 L of cold water.

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 200 mL).

    • Combine the organic extracts and wash successively with water (2 x 200 mL) and saturated aqueous sodium chloride solution (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure.

  • Purification:

    • Distill the crude product under reduced pressure to obtain pure Cyclohexane, 1,2-bis(methylene)-. The expected boiling point is in the range of 45-47°C at 25 mmHg. The anticipated yield is between 65-75%.

Causality Behind Experimental Choices

  • Photochemical Initiation: The use of a medium-pressure mercury lamp provides the necessary UV radiation to initiate the homolytic cleavage of the S-Br bond in bromomethanesulfonyl bromide, generating a bromomethanesulfonyl radical. This radical then adds to the double bond of 1-methylcyclohexene in a regioselective manner.

  • Low-Temperature Conditions: Performing the photochemical reaction at low temperatures (-15°C) is critical to minimize side reactions, such as polymerization of the olefin and decomposition of the reagents, thereby maximizing the yield of the desired adduct.[1]

  • Choice of Base and Solvent: Potassium tert-butoxide is a strong, non-nucleophilic base, which is ideal for promoting the E2 elimination reaction without competing substitution reactions. The mixed solvent system of tert-butyl alcohol and THF provides good solubility for both the substrate and the base while maintaining a suitable reaction temperature.[1]

  • Inert Atmosphere: The elimination reaction is conducted under an inert atmosphere to prevent the reaction of the strongly basic potassium tert-butoxide with atmospheric moisture and carbon dioxide, which would reduce its efficacy.

Characterization

The final product, Cyclohexane, 1,2-bis(methylene)-, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃): The spectrum should show characteristic signals for the vinylic protons as singlets or narrow multiplets in the region of δ 4.8-5.2 ppm, and signals for the allylic and aliphatic protons of the cyclohexane ring between δ 1.5-2.5 ppm.

  • ¹³C NMR (CDCl₃): The spectrum should exhibit signals for the sp² hybridized carbons of the exocyclic double bonds around 145-150 ppm and 110-115 ppm, along with signals for the sp³ hybridized carbons of the cyclohexane ring.

  • GC-MS: Gas chromatography-mass spectrometry can be used to assess the purity of the distilled product and to confirm its molecular weight (108.18 g/mol ).[2][3]

  • FT-IR: The infrared spectrum should show characteristic C-H stretching frequencies for sp² hybridized carbons above 3000 cm⁻¹ and a C=C stretching absorption around 1640 cm⁻¹.

Safety Precautions

  • UV Radiation: The photochemical reactor must be properly shielded to prevent exposure of skin and eyes to harmful UV radiation.

  • Bromomethanesulfonyl bromide: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Potassium tert-butoxide: This reagent is highly reactive and corrosive. It should be handled under an inert atmosphere to prevent reaction with moisture.

  • Solvents: Methylene chloride, pentane, and tetrahydrofuran are flammable and volatile. All handling and reactions involving these solvents should be conducted in a fume hood away from ignition sources.

References

  • Block, E.; Aslam, M. A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins Using Bromomethanesulfonyl Bromide: 1,2-Dimethylenecyclohexane. Org. Synth.1987 , 65, 90. DOI: 10.15227/orgsyn.065.0090. [Link]

  • PubChem. Cyclohexane, 1,2-bis(methylene)-. National Center for Biotechnology Information. [Link]

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Application

Application Note: Utilizing Cyclohexane, 1,2-bis(methylene)- in Advanced Pharmaceutical Intermediate Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary Cyclohexane, 1,2-bis(methylene)- (CAS: 2819...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

Cyclohexane, 1,2-bis(methylene)- (CAS: 2819-48-9), also known as 1,2-dimethylenecyclohexane, is a highly reactive, conjugated exocyclic diene[1]. Because its double bonds are structurally locked in an s-cis conformation, it exhibits exceptional reactivity in [4+2] cycloadditions compared to acyclic dienes[2]. This application note details the strategic use of this diene in constructing complex polycyclic pharmacophores—specifically trans-fused decalins, hydrindanes, and spirocyclic systems—which serve as the core scaffolds for steroids, sesquiterpenes, and cytochalasans. Furthermore, we outline its critical relevance in the impurity profiling of modern active pharmaceutical ingredients (APIs) such as lurasidone[3].

Mechanistic Insights: The Diels-Alder Paradigm

The synthesis of angularly functionalized, trans-fused bicyclic structures is a persistent challenge in drug development. Traditional Diels-Alder reactions typically yield cis-fused products due to the concerted nature of the cycloaddition. However, 1,2-bis(methylene)cyclohexane enables a "trans-Diels-Alder" paradigm[4].

By reacting this exocyclic diene with a 1-nitrocycloalkene dienophile, a cis-fused adduct bearing a nitro group at the ring junction is formed. Subsequent radical denitration (using Bu3​SnH and AIBN) allows the tertiary carbon radical to invert, thermodynamically favoring the trans-fused dehydrodecalin geometry[5]. This two-step methodology provides highly stereoselective access to the trans-anti-trans perhydrophenanthrene nucleus essential for steroidal APIs. Additionally, the diene readily traps highly strained photochemically generated intermediates, such as (E)-cyclohept-2-enones, to form trans-fused cyclohexene rings under kinetic control[6].

G A 1,2-Bis(methylene)cyclohexane (s-cis Exocyclic Diene) C [4+2] Diels-Alder Cycloaddition (Thermal, Toluene) A->C B Dienophile (e.g., 1-Nitrocycloalkene) B->C D Cis-Fused Bicyclic Adduct (Nitro at Ring Junction) C->D Kinetic Control E Radical Denitration (Bu3SnH, AIBN) D->E F Trans-Fused Decalin Scaffold (Steroid/Terpene Core) E->F Stereoselective Inversion

Figure 1: Workflow for the synthesis of trans-fused decalin scaffolds via a trans-Diels-Alder paradigm.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of Trans-Fused Decalin Scaffolds

Objective: Construct a trans-fused bicyclic framework using a tetrasubstituted dienophile.

Causality & Design Rationale: Tetrasubstituted olefins are notoriously poor dienophiles due to steric hindrance[5]. To overcome this activation barrier, the reaction is driven by high thermal energy (110°C) and a significant stoichiometric excess of the diene (5 equivalents) to suppress dienophile homodimerization and force the equilibrium toward the cycloadduct.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, heavy-walled pressure tube, dissolve 1-nitrocyclohexene (0.500 mmol, 1.0 eq) in anhydrous toluene (2.0 mL).

  • Diene Addition: Add 1,2-bis(methylene)cyclohexane (2.50 mmol, 5.0 eq) via a gas-tight syringe[5]. Purge the vessel with argon for 5 minutes.

  • Thermal Activation: Seal the tube and heat the mixture in an oil bath at 110°C for 24–48 hours. Monitor the disappearance of the dienophile via TLC (Hexanes/EtOAc 9:1).

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel).

  • Validation Check: Confirm the cis-fused intermediate via 1H NMR. The exocyclic methylene proton signals (typically ~4.8–5.2 ppm) must completely disappear, replaced by complex aliphatic multiplets and a distinct shift in the nitro-bearing carbon signal.

  • Radical Denitration: Dissolve the intermediate in benzene. Add tri-n-butyltin hydride ( Bu3​SnH , 1.5 eq) and AIBN (0.2 eq). Reflux for 4 hours to yield the trans-fused product[4].

Protocol B: Synthesis of Spirocyclic Pharmacophores

Objective: Synthesize 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, a critical intermediate for antitumor α -methylene- γ -butyrolactones[7].

Causality & Design Rationale: Dichloroketene is highly prone to self-polymerization. To prevent this, it must be generated in situ using a high-dilution technique, ensuring that the ketene reacts immediately with the s-cis diene rather than with itself. Subsequent zinc reduction is required to remove the sterically bulky chlorine atoms before the Baeyer-Villiger oxidation can proceed efficiently[7].

Step-by-Step Methodology:

  • In Situ Generation & Cycloaddition: Suspend activated zinc dust (excess) in an ethereal solution of 1,2-bis(methylene)cyclohexane. Over a period of 5 hours, add a solution of trichloroacetyl chloride and phosphoryl chloride ( POCl3​ ) dropwise under vigorous stirring. Reflux for 30 hours[7].

  • Isolation: Filter the zinc salts, wash the organic layer with saturated NaHCO3​ , and dry over Na2​SO4​ . Distill under reduced pressure to isolate the spiro dichlorocyclobutanone.

  • Reductive Dechlorination: Stir the intermediate with excess zinc dust and acetic acid in ether at room temperature for 30 hours to yield the spiro cyclobutanone[7].

  • Baeyer-Villiger Oxidation: Treat the dechlorinated product with m-chloroperbenzoic acid (MCPBA, 1.2 eq) in CHCl3​ to form the target spiro-epoxy lactone.

  • Validation Check: Mass spectrometry (MS) and 1H NMR should confirm the loss of chlorine isotopes and the insertion of oxygen into the ring system.

Spiro A 1,2-Bis(methylene)cyclohexane C [2+2] Cycloaddition (High Dilution, Ether) A->C B Dichloroketene (Generated in situ) B->C D Spiro Dichlorocyclobutanone C->D 61% Yield E Zinc Dust Reduction (Zn, AcOH, Ether) D->E F Spiro Cyclobutanone E->F Dehalogenation G Baeyer-Villiger Oxidation (MCPBA, CHCl3) F->G H 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one G->H Lactonization

Figure 2: Synthesis pathway of spirocyclic pharmacophores using dichloroketene cycloaddition.

API Impurity Profiling: The Lurasidone Connection

Beyond its use as a synthetic building block, 1,2-bis(methylene)cyclohexane is highly relevant in analytical pharmaceutical chemistry. It is officially designated as Lurasidone Impurity 62 (and sometimes listed as Impurity 73 or Impurity 12)[8][9][10]. Lurasidone, an atypical antipsychotic, contains a complex bicyclic framework. During the synthesis of the API—specifically involving trans-1,2-cyclohexanedicarboxylic acid derivatives—1,2-bis(methylene)cyclohexane can form as a byproduct via elimination or incomplete functionalization.

Monitoring this diene is critical for regulatory compliance. Due to its conjugated double bonds, it exhibits specific UV absorbance and can be quantified via HPLC-UV or GC-MS during the quality control of lurasidone batches[3].

Quantitative Data Summary

The following table synthesizes the operational parameters and yields for the key transformations utilizing 1,2-bis(methylene)cyclohexane.

Reaction TypeReagents / DienophileConditionsTarget ScaffoldYield / Selectivity
Trans-Diels-Alder 1-NitrocyclohexeneToluene, 110°C, 24hCis-fused intermediate35% (due to steric bulk)[5]
Radical Denitration Bu3​SnH , AIBNBenzene, Reflux, 4hTrans-fused Decalin7:1 to 12:1 (Trans:Cis)[4]
Photocycloaddition (E)-Cyclohept-2-enoneDCM, λ = 350 nmTrans-fused cyclohexeneHigh (Kinetic Control)[6]
[2+2] Cycloaddition Dichloroketene ( POCl3​ /Zn)Ether, Reflux, 30hSpiro dichlorocyclobutanone61% Yield[7]
Dehalogenation Zn dust, Acetic AcidEther, RT, 30hSpiro cyclobutanone>90% Yield[7]

References

  • ResearchGate. A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins. Retrieved from:[Link]

  • ACS Publications. Diels–Alder Reaction of Photochemically Generated (E)-Cyclohept-2-enones: Diene Scope, Reaction Pathway, and Synthetic Application. Retrieved from:[Link]

  • Bulletin of the Chemical Society of Japan (OUP). Synthesis of 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one. Retrieved from:[Link]

  • NIH PMC. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures. Retrieved from:[Link]

  • NIH PMC. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. Retrieved from:[Link]

Sources

Method

Application Note & Protocol: A Validated Two-Step Synthesis of 1,2-Bis(methylene)cyclohexane from 1-Methylcyclohexene

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1,2-bis(methylene)cyclohexane, a valuable and highly reactive conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,2-bis(methylene)cyclohexane, a valuable and highly reactive conjugated diene. The protocol details a robust two-step synthetic route starting from the readily available alkene, 1-methylcyclohexene. The synthesis proceeds via a free-radical allylic bromination using N-Bromosuccinimide (NBS), followed by a base-induced dehydrohalogenation. This application note elucidates the underlying reaction mechanisms, provides a meticulously detailed experimental protocol, and discusses the critical scientific rationale behind procedural choices to ensure reproducibility and high yield. The target diene is a cornerstone synthon for constructing complex cyclic systems via the Diels-Alder reaction, making this protocol highly relevant for professionals in medicinal chemistry and materials science.

Part 1: Mechanistic Rationale and Synthetic Strategy

The conversion of 1-methylcyclohexene to 1,2-bis(methylene)cyclohexane is strategically achieved in two distinct chemical transformations: (1) selective introduction of a bromine atom at an allylic position, and (2) subsequent elimination to form a new π-bond, thereby generating the conjugated diene system.

Step 1: Free-Radical Allylic Bromination

The first step involves the bromination of 1-methylcyclohexene at the carbon atom adjacent to the double bond (the allylic position). While elemental bromine (Br₂) would readily add across the double bond via electrophilic addition, N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic substitution. NBS, in the presence of a radical initiator such as light (hν) or AIBN, serves as a source for a low, steady concentration of bromine radicals (Br•).

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: The initiator promotes the homolytic cleavage of the N-Br bond in NBS (or trace Br₂) to generate the initial bromine radicals.

  • Propagation: A bromine radical abstracts an allylic hydrogen from 1-methylcyclohexene. This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic radical. This radical intermediate is a key feature, as its resonance delocalization leads to a mixture of regioisomeric products upon reaction with Br₂. The Br₂ is generated in situ from the reaction of NBS with HBr, a byproduct of the previous step.

  • Termination: Radicals combine to terminate the chain reaction.

The allylic positions on 1-methylcyclohexene are the exocyclic methyl group and the C6 methylene group within the ring. Abstraction of a hydrogen atom from either position leads to resonance-stabilized radical intermediates, ultimately resulting in a mixture of allylic bromides.

Allylic Bromination cluster_initiation Initiation cluster_propagation Propagation NBS NBS + hν → Br• Start 1-Methyl- cyclohexene Radical Allylic Radical (Resonance Stabilized) Start->Radical + Br• Product_mix Mixture of Allylic Bromides Radical->Product_mix + Br₂ Br2 Br₂

Caption: Free-Radical Allylic Bromination Pathway.

Step 2: Dehydrohalogenation via E2 Elimination

The second step involves treating the mixture of allylic bromides with a strong, sterically hindered base to induce elimination of hydrogen bromide (HBr) and form the target diene. A bulky base, such as potassium tert-butoxide (KOtBu), is ideal for this purpose as it favors the E2 (bimolecular elimination) pathway over the competing Sₙ2 (bimolecular nucleophilic substitution) pathway, minimizing the formation of alcohol byproducts.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, while the C-Br bond simultaneously breaks and a new π-bond is formed. For this reaction to proceed efficiently, an anti-periplanar arrangement of the proton and the leaving group (bromine) is typically required. The elimination of the primary allylic bromide, 1-(bromomethyl)cyclohexene, is the most direct route to the desired product, 1,2-bis(methylene)cyclohexane.

E2 Elimination Allylic_Bromide 1-(Bromomethyl)cyclohexene Transition_State [Transition State] Allylic_Bromide->Transition_State Base KOtBu (Potassium tert-butoxide) Base->Transition_State Product 1,2-Bis(methylene)- cyclohexane Transition_State->Product

Caption: Concerted E2 Elimination Pathway.

Part 2: Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
1-MethylcyclohexeneC₇H₁₂96.17591-49-1Purity >95%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Recrystallize from water if yellow
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1Radical Initiator
Carbon Tetrachloride (CCl₄)CCl₄153.8256-23-5Anhydrous, ACS grade. Caution: Toxic
Potassium tert-butoxide (KOtBu)C₄H₉KO112.21865-47-4>98%
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous
PentaneC₅H₁₂72.15109-66-0ACS grade
Saturated NaHCO₃ solution---Aqueous
Saturated NaCl solution (Brine)---Aqueous
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent

Equipment: 500 mL and 250 mL round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, distillation apparatus (Vigreux column), ice bath, UV lamp (or 150W sunlamp).

Procedure

Step 1: Allylic Bromination of 1-Methylcyclohexene

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohexene (24.0 g, 0.25 mol) and anhydrous carbon tetrachloride (200 mL).

  • Reagent Addition: Add N-Bromosuccinimide (44.5 g, 0.25 mol) and AIBN (0.41 g, 2.5 mmol, 1 mol%).

  • Initiation and Reflux: Place a UV lamp or a sunlamp approximately 10 cm from the flask. Heat the mixture to a gentle reflux (approx. 77°C) with vigorous stirring. The reaction is initiated when the orange color of bromine appears and the white solid NBS begins to be consumed.

  • Reaction Monitoring: Continue refluxing for 2-3 hours. The reaction is complete when all the dense NBS has been converted to the less dense succinimide, which floats on the surface of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide.

    • Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (CCl₄) by rotary evaporation.

    • The resulting crude product, a yellowish oil, is a mixture of allylic bromides and should be used immediately in the next step without further purification.

Step 2: Dehydrohalogenation to 1,2-Bis(methylene)cyclohexane

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a stir bar and a reflux condenser (under a nitrogen atmosphere), dissolve the crude allylic bromide mixture from Step 1 in 100 mL of anhydrous THF.

  • Base Addition: With stirring, carefully add potassium tert-butoxide (30.8 g, 0.275 mol, 1.1 eq) to the solution portion-wise. The addition is exothermic and may cause the THF to reflux. Maintain the temperature with a cool water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.

    • Extract the aqueous layer with pentane (3 x 50 mL).

    • Combine the organic extracts and wash thoroughly with water (4 x 100 mL) to remove any residual THF and salts, followed by a final wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure using a Vigreux column (b.p. ~36°C). Caution: Do not overheat the distillation pot, as the diene product can polymerize.

  • Purification:

    • Purify the residual oil by vacuum distillation to yield 1,2-bis(methylene)cyclohexane as a colorless liquid.

    • Expected Yield: ~60-70% over two steps.

    • Boiling Point: 69–70 °C at 90 mmHg.

Part 3: Scientific Integrity & Trustworthiness

  • Rationale for NBS: The use of NBS is critical for achieving allylic substitution rather than electrophilic addition. It maintains a very low concentration of Br₂, which is necessary for the radical chain reaction to outcompete the ionic addition mechanism that would occur with a high concentration of Br₂.

  • Rationale for AIBN/Light: A radical initiator is essential to start the chain reaction by providing the initial low concentration of radicals needed to abstract an allylic hydrogen.

  • Rationale for KOtBu: A strong, sterically hindered base is employed to ensure that the E2 elimination pathway is heavily favored. Less hindered bases, like sodium ethoxide, could lead to a significant amount of Sₙ2 substitution, forming ether byproducts and reducing the yield of the desired diene.

  • Solvent Choice: Carbon tetrachloride is a traditional solvent for NBS brominations due to its inertness and ability to dissolve the reactants. Anhydrous THF is an excellent solvent for the E2 elimination, as it readily dissolves both the organic substrate and the ionic base.

  • Self-Validation: The success of this protocol is validated by the physical properties and spectroscopic data of the final product. The boiling point should align with literature values. Further confirmation through ¹H NMR, ¹³C NMR, and IR spectroscopy will verify the structure, showing characteristic peaks for the exocyclic methylene protons and the conjugated diene system. Gas chromatography (GC) can be used to assess purity.

References

  • Block, E., & Aslam, M. (1987). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Organic Syntheses, 65, 90. [Link]

  • Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad... Study Prep. [Link]

  • Vaia. (n.d.). *Question. A student adds NBS to a solution of
Application

Application Note & Protocols: A Novel Synthetic Approach to Lurasidone Derivatives via Diels-Alder Reaction of 1,2-Bis(methylene)cyclohexane

Abstract Lurasidone is a crucial second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar depression.[1][2] Its complex molecular architecture, featuring six chiral centers, presents signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lurasidone is a crucial second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar depression.[1][2] Its complex molecular architecture, featuring six chiral centers, presents significant synthetic challenges, particularly concerning stereochemical control.[3] This application note details a novel and strategic synthetic pathway for Lurasidone derivatives, beginning with the versatile diene, 1,2-bis(methylene)cyclohexane. The core of this strategy is a [4+2] Diels-Alder cycloaddition reaction to construct the key bicyclic imide fragment of the Lurasidone scaffold.[4] This approach not only offers an alternative to existing synthetic routes but also provides a flexible platform for generating a library of novel derivatives by modifying the dienophile or subsequent coupling partners. Detailed protocols, mechanistic insights, and characterization data are provided to enable researchers to explore this innovative methodology.

Introduction and Synthetic Rationale

Lurasidone's therapeutic success is attributed to its unique receptor-binding profile, acting as a high-affinity antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, with partial agonism at the 5-HT1A receptor.[1][2] Traditional syntheses of Lurasidone often involve the coupling of two key fragments: a bicyclic imide moiety, typically (3aR,4S,7R,7aS)-hexahydro-4,7-methano-2H-isoindole-1,3-dione, and the 1-(benzo[d]isothiazol-3-yl)piperazine side chain.[5] These routes, while effective, can be lengthy and may require challenging stereochemical controls.

This note proposes a convergent and potentially more flexible approach. The central hypothesis is the construction of the Lurasidone bicyclic core via a Diels-Alder reaction. The starting material, 1,2-bis(methylene)cyclohexane, serves as the four-π-electron component (the diene). Its reaction with a suitable two-π-electron component (the dienophile), such as maleimide, directly yields the foundational bicyclic structure.

The key advantages of this strategy are:

  • Convergent Synthesis: Rapid assembly of the complex bicyclic core in a single, high-yielding step.

  • Inherent Stereocontrol: The concerted nature of the Diels-Alder reaction provides predictable stereochemical outcomes, favoring the endo adduct under kinetic control.[4]

  • Flexibility for Derivatization: By employing substituted maleimides or other dienophiles, a wide array of derivatives can be accessed, enabling structure-activity relationship (SAR) studies.

The overall synthetic disconnection is visualized below.

G Lurasidone Lurasidone Derivative Coupling N-Alkylation Coupling Lurasidone->Coupling Imide Bicyclic Imide Intermediate (Synthesized via Diels-Alder) Coupling->Imide Piperazine Piperazine Side Chain (Commercially available or synthesized separately) Coupling->Piperazine DA_Reaction Diels-Alder Reaction Imide->DA_Reaction Diene 1,2-Bis(methylene)cyclohexane (Starting Material) Dienophile Maleimide / Derivative (Dienophile) DA_Reaction->Diene DA_Reaction->Dienophile

Caption: High-level synthetic strategy for Lurasidone derivatives.

Protocol 1: Synthesis of the Bicyclic Imide Core

This protocol details the synthesis of the core intermediate, (3aR,4S,7R,7aS)-Octahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, through the Diels-Alder cycloaddition of 1,2-bis(methylene)cyclohexane and maleimide.

Materials and Equipment
  • Reagents: 1,2-Bis(methylene)cyclohexane, Maleimide, Toluene (anhydrous), Dichloromethane (DCM), Hexanes, Ethyl Acetate, Magnesium Sulfate (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, standard glassware.

Experimental Workflow Diagram

workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Diene & Dienophile in Toluene B 2. Reflux Reaction (e.g., 110 °C, 12-24h) A->B C 3. Monitor by TLC B->C D 4. Cool & Concentrate Solvent C->D Reaction Complete E 5. Column Chromatography (Silica, Hexanes/EtOAc) D->E F 6. Collect & Concentrate Pure Fractions E->F G 7. Dry Product (Vacuum) F->G H 8. Characterize (NMR, MS, m.p.) G->H

Caption: Step-by-step workflow for the synthesis of the bicyclic imide.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-bis(methylene)cyclohexane (10.8 g, 100 mmol) and maleimide (9.7 g, 100 mmol).

  • Solvent Addition: Add 150 mL of anhydrous toluene to the flask. Toluene is selected as the solvent due to its high boiling point, which provides the necessary thermal energy to overcome the activation barrier of the cycloaddition.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours, indicated by the consumption of the starting materials.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (starting from 4:1) to isolate the desired product. The endo isomer is typically the major product and often has a different retention factor (Rf) than the minor exo isomer.[6]

  • Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo to yield a white to off-white solid. Dry the product under high vacuum.

Quantitative Data Summary
ParameterExpected ValueRationale / Notes
Yield 75-85%Diels-Alder reactions of this type are typically high-yielding.
Melting Point Approx. 152-155 °CCompare with literature values for the saturated analog.[7]
TLC Rf (3:1 Hex/EtOAc) ~0.4This value is system-dependent and should be determined empirically.
Stereoselectivity >10:1 (endo:exo)The endo product is kinetically favored due to secondary orbital overlap.[4]

Protocol 2: N-Alkylation and Derivatization

With the bicyclic imide core in hand, the final step involves coupling it with the requisite side chain to form the Lurasidone structure. This protocol outlines a general method for the N-alkylation of the imide.

Background

The nitrogen atom of the imide is nucleophilic after deprotonation. It can react with an appropriate electrophile, such as a mesylated or halogenated derivative of the (1R,2R)-cyclohexane linker, which is pre-coupled to the 1-(benzo[d]isothiazol-3-yl)piperazine moiety.[8][9] Alternatively, and as outlined here for flexibility, the bicyclic imide can be coupled to a bifunctional linker, which is then reacted with the piperazine fragment.

Step-by-Step Procedure (General)
  • Deprotonation: Dissolve the synthesized bicyclic imide (1 equiv.) in an aprotic polar solvent like DMF or acetonitrile. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).[10]

  • Alkylation: To the stirred suspension, add the alkylating agent (e.g., (1R,2R)-1,2-bis(bromomethyl)cyclohexane, 1.1 equiv.). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction, especially under solvent-free or biphasic conditions.[10][11]

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) until TLC analysis indicates complete consumption of the starting imide.

  • Workup and Purification: After cooling, the reaction is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

  • Final Coupling: The resulting intermediate (now containing the cyclohexane linker) can be converted to a suitable leaving group (e.g., mesylate) and subsequently reacted with 1-(benzo[d]isothiazol-3-yl)piperazine to yield the final Lurasidone derivative.[12][13]

Derivatization Strategy

This synthetic route is highly amenable to the creation of novel Lurasidone derivatives.

G Core Lurasidone Scaffold P1 Point 1: Dienophile Modification Core->P1 P2 Point 2: Piperazine Modification Core->P2 P3 Point 3: Diene Modification Core->P3 Sub_Dienophile Use substituted maleimides (e.g., methylmaleimide) P1->Sub_Dienophile Sub_Piperazine Use substituted 1-(benzo[d]isothiazol-3-yl)piperazines P2->Sub_Piperazine Sub_Diene Use substituted 1,2-bis(methylene)cyclohexanes P3->Sub_Diene

Caption: Key points for generating Lurasidone derivatives.

  • Dienophile Modification: Using N-substituted maleimides (e.g., N-methylmaleimide, N-phenylmaleimide) in Protocol 1 will introduce functionality directly onto the imide nitrogen.[14]

  • Piperazine Modification: Synthesizing or procuring substituted 1-(benzo[d]isothiazol-3-yl)piperazine fragments allows for modification of the aromatic portion of the molecule, which is critical for receptor binding.[15][16]

  • Diene Modification: Employing substituted 1,2-bis(methylene)cyclohexanes can introduce new stereocenters and functional groups on the core carbocyclic frame.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.

TechniquePurposeExpected Observations for Bicyclic Imide Intermediate
¹H NMR Structural ElucidationSignals corresponding to the olefinic protons of the starting materials will disappear. Appearance of new aliphatic and allylic proton signals characteristic of the bicyclic system.
¹³C NMR Carbon Skeleton ConfirmationAppearance of a signal for the imide carbonyl carbons (~175-180 ppm). Confirmation of the number of unique carbon environments.
Mass Spectrometry (MS) Molecular Weight VerificationDetection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product.
HPLC Purity AssessmentA single major peak indicating high purity (>98%) after chromatography.
Melting Point Identity and PurityA sharp melting point range consistent with a pure crystalline solid.

Conclusion

The proposed synthetic strategy, centered on a Diels-Alder reaction with 1,2-bis(methylene)cyclohexane, represents a powerful and flexible platform for the synthesis of Lurasidone and its derivatives. This approach offers advantages in terms of convergence, stereocontrol, and adaptability for creating novel chemical entities for drug discovery programs. The detailed protocols and conceptual framework provided herein are intended to serve as a robust starting point for researchers in the field.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (1R,2R)-1,2-Cyclohexanedimethanol in Lurasidone Synthesis.
  • Hashimoto, K. (2023). Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy. Neuropsychiatric Disease and Treatment.
  • Fornaro, M. et al. (2020). Lurasidone in the Treatment of Bipolar Depression: Systematic Review of Systematic Reviews. PMC.
  • Sayyed, M. A. R. et al. (2025). Practical and Cost-Effective Process for the Synthesis of Lurasidone Hydrochloride. Research Journal of Pharmacy and Technology.
  • Patel, A. et al. (2019). Process for the preparation of lurasidone and its intermediate. Google Patents.
  • Piris, E. et al. (2014). Intermediate compounds and process for the preparation of lurasidone and salts thereof. Google Patents.
  • Jaśkowska, J. & Kowalski, P. (2008). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate.
  • ChemicalBook. (2025). (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione.
  • Patel, A. B. et al. (2016). AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. WIPO Patentscope.
  • FDA. (2010). CHEMISTRY REVIEW(S). accessdata.fda.gov.
  • Zhang, Y. et al. (2026). Research on the Synthetic Methodology for Lurasidone Hydrochloride. ResearchGate.
  • Kumar, P. et al. (2015). Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates. Google Patents.
  • Öztürk, S. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • Hogsed, M. J. (1966). N-alkylation of amides and imides. Google Patents.
  • Ladkat, P. D. et al. (2022). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate.
  • Tan, N. et al. (2026). Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. ResearchGate.
  • Tan, N. et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. ResearchGate.
  • Popa, C. V. et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI.
  • Fazenbaker, C. et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. PubMed.
  • ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis.
  • Hájek, M. et al. (2016). Lurasidone synthesis process. Google Patents.
  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias.
  • Jaśkowska, J. & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. J. Heterocyclic Chem.
  • Gabova, I. S. et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate.
  • Stipec, S. & Mlinarić-Majerski, K. (2017). Mechanochemical N-alkylation of imides. Beilstein Journals.
  • Al-Jaber, A. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride.
  • SFU. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. Simon Fraser University.
  • Leah4sci. (2015). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. YouTube.
  • BenchChem. (2025). The Diels-Alder Reaction of Methylcyclopentadiene and Maleic Anhydride: A Comprehensive Technical Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling, Storage, and Polymerization Prevention for 1,2-Bis(methylene)cyclohexane

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous degradation of exocyclic dienes.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous degradation of exocyclic dienes. 1,2-Bis(methylene)cyclohexane (CAS: 2819-48-9), also known as 1,2-dimethylenecyclohexane, is a highly reactive diene essential for complex cycloadditions and polymer synthesis. However, its locked structural conformation makes it inherently unstable during storage. This guide provides field-proven, self-validating protocols to maintain chemical integrity and troubleshoot common experimental failures.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1,2-bis(methylene)cyclohexane polymerize so rapidly compared to linear dienes? A: The causality lies in its molecular geometry. The exocyclic double bonds are conformationally biased toward an s-cis geometry (1)[1]. This structural pre-organization significantly lowers the activation energy for both [4+2] Diels-Alder dimerization and radical-chain polymerization (2)[2]. Furthermore, exposure to ambient oxygen leads to the rapid formation of peroxides via autoxidation. These peroxides act as latent initiators; upon exposure to light or ambient heat, they undergo homolytic cleavage to generate free radicals, triggering a runaway polymerization cascade (3)[3].

Q2: Which polymerization inhibitor should I use, and what is the mechanism of action? A: We recommend using phenolic antioxidants, specifically BHT (Butylated hydroxytoluene) or TBC (4-tert-Butylcatechol) , at concentrations of 100–500 ppm. Mechanism: These inhibitors act as sacrificial radical scavengers. When a propagating carbon-centered or peroxy radical encounters BHT, the inhibitor donates a hydrogen atom to quench the radical. The resulting BHT phenoxy radical is sterically hindered and stabilized by resonance, rendering it incapable of initiating a new polymer chain (3)[3].

Table 1: Quantitative Comparison of Common Diene Inhibitors
InhibitorTypical ConcentrationMechanism of ActionRemoval Method
BHT 100 - 500 ppmHindered phenol; donates H-atom to quench peroxy radicals.Basic alumina column
TBC 100 - 200 ppmCatechol derivative; highly effective radical scavenger.Basic alumina or NaOH wash
MEHQ 100 - 300 ppmRequires trace oxygen to form radical-trapping quinones.Basic alumina or base extraction

Q3: What is the gold-standard storage protocol for this chemical? A: To create a self-validating storage system, you must eliminate the three vectors of degradation: oxygen (autoxidation), heat (thermal initiation), and light (photo-initiation).

  • Inert Atmosphere: Purge the headspace of the storage vial with high-purity Argon or Nitrogen to displace oxygen (3)[3].

  • Temperature Control: Store strictly at or below -20°C. Lowering the thermal energy suppresses both the thermal decomposition of trace peroxides and the background Diels-Alder dimerization (4)[4].

  • Light Exclusion: Store in amber borosilicate glass vials or wrap clear vials in aluminum foil.

Part 2: Visualizations

G A 1,2-Bis(methylene)cyclohexane (Exocyclic Diene) B O2 Exposure / Light (Improper Storage) A->B  Oxygen Ingress G Stable Storage (-20°C, Argon, Dark) A->G  Proper Protocol C Peroxide Formation (Autoxidation) B->C  Autoxidation D Free Radicals Generated C->D  Thermal/Photo Cleavage E Runaway Polymerization (Popcorn Polymer) D->E  Chain Propagation F Radical Scavenger Added (BHT / TBC) F->D  Quenches Radicals

Pathway of diene autoxidation, polymerization, and the mechanistic intervention of radical scavengers.

Part 3: Experimental Workflows & Protocols

Protocol: Step-by-Step Inhibitor Removal via Alumina Chromatography If your downstream application involves transition-metal catalysis or controlled radical polymerization, the storage inhibitor (BHT/TBC) will poison your reaction (3)[3]. You must remove it immediately prior to use.

  • Step 1: Preparation Pre-chill the 1,2-bis(methylene)cyclohexane and all receiving flasks to 0°C to minimize thermal shock and volatilization.

  • Step 2: Column Packing Pack a short glass column (or a glass Pasteur pipette for small scales) with tightly packed, activated Basic Alumina (Brockmann Grade I). Caution: Do not use silica, as the acidic sites can trigger cationic polymerization.

  • Step 3: Elution Pass the inhibited diene through the alumina bed. The polar phenolic inhibitor (TBC/BHT) will strongly adsorb to the basic alumina via hydrogen bonding, while the non-polar diene elutes rapidly.

  • Step 4: Verification & Immediate Use (Self-Validating Step) Collect the eluent in an argon-purged flask. Validation: Run a quick 1H-NMR of an aliquot to verify the absence of the tert-butyl singlet at ~1.3-1.4 ppm. Use the purified monomer immediately. Do not attempt to store uninhibited exocyclic dienes, as they can polymerize explosively (3)[3].

Workflow S1 Step 1 Chill Reagents (0°C) S2 Step 2 Pack Activated Basic Alumina S1->S2 S3 Step 3 Elute Diene (Inhibitor Binds) S2->S3 S4 Step 4 Collect under Argon Gas S3->S4 S5 Step 5 Immediate Use S4->S5

Step-by-step workflow for the removal of phenolic storage inhibitors prior to chemical experiments.

Part 4: Troubleshooting Guide

Issue 1: The liquid has become highly viscous, or a white, insoluble solid ("popcorn polymer") has formed in the bottle.

  • Cause: The inhibitor was depleted, or the headspace was not properly purged with inert gas, leading to peroxide-initiated cross-linking (3)[3].

  • Solution: Once the popcorn polymer forms, it is insoluble and chemically resistant. The batch is compromised and must be disposed of as hazardous waste. Safety Warning: Do not attempt to distill heavily polymerized dienes, as concentrated peroxides in the distillation heel pose a severe explosion hazard (3)[3].

Issue 2: Downstream Diels-Alder or cross-coupling reactions are failing or showing poor yields.

  • Cause: Either the inhibitor was not fully removed and is quenching the catalytic cycle, or the diene has partially oxidized into unreactive epoxides/peroxides (5)[5].

  • Solution: Verify inhibitor removal via 1H-NMR. If the diene is old but not fully polymerized, run it through a basic alumina column and perform a rapid vacuum distillation (under argon) to isolate the pure monomer (6)[6].

References

  • Living Radical Polymerization of Bicyclic Dienes: Synthesis of Thermally Cross-Linkable Block Copolymers. Macromolecules - ACS Publications. 4

  • Preventing polymerization during 1,3-butadiene reactions. BenchChem. 3

  • Diels–Alder Reaction of Photochemically Generated (E)-Cyclohept-2-enones: Diene Scope, Reaction Pathway, and Synthetic Application. The Journal of Organic Chemistry - ACS Publications. 2

  • 1,2-Dimethylenecyclohexane. Synthesis and Polymerization. ACS Publications. 1

  • A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins Using Bromomethanesulfonyl Bromide. ResearchGate. 6

  • Bioactivities of Simplified Adociaquinone B and Naphthoquinone Derivatives against Cdc25B, MKP-1, and MKP-3 Phosphatases. NIH PMC. 5

Sources

Optimization

Improving conversion rates of Cyclohexane, 1,2-bis(methylene)- in cycloadditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cycloaddition reactions involving Cyclohexane, 1,2-bis(methylene)- (commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cycloaddition reactions involving Cyclohexane, 1,2-bis(methylene)- (commonly known as 1,2-dimethylenecyclohexane).

Because this diene is locked in an s-cis conformation, it bypasses the distortion energy penalty typically required to reach the transition state, making it exceptionally reactive. However, this high ground-state energy also makes it highly susceptible to competing side reactions, such as diradical polymerization or degradation. The following self-validating protocols and mechanistic insights will help you achieve high conversion rates across various dienophiles.

Diagnostic Workflow

Troubleshooting Start Low Conversion of 1,2-bis(methylene)cyclohexane PolymerCheck Are polymeric/diradical byproducts observed? Start->PolymerCheck Inhibitor Protocol A: Add BHT & Lower Temp PolymerCheck->Inhibitor  Yes DienophileCheck Is the dienophile electron-rich or hindered? PolymerCheck->DienophileCheck  No Success High Yield Cycloadduct Inhibitor->Success PhotoChem Protocol B: Photochemical Strain Activation (e.g., 350 nm irradiation) DienophileCheck->PhotoChem  Yes (e.g., cyclic enones) MetalCat Protocol C: Ni-Catalyzed Decarbonylative Cycloaddition DienophileCheck->MetalCat  No / Alternative targets PhotoChem->Success MetalCat->Success

Fig 1. Troubleshooting workflow for optimizing 1,2-bis(methylene)cyclohexane cycloadditions.

Frequently Asked Questions & Troubleshooting Guides

Q1: When reacting 1,2-bis(methylene)cyclohexane with acrylonitrile at elevated temperatures, I observe significant polymer byproduct and low cycloadduct conversion. How can I shift the pathway toward the concerted cycloaddition?

Mechanistic Causality: While the s-cis constraint of 1,2-bis(methylene)cyclohexane strongly favors the Diels-Alder reaction, elevated temperatures (e.g., >80 °C) provide enough thermal energy to overcome the activation barrier for stepwise diradical formation. Once the diradical is formed, it rapidly initiates copolymerization with acrylonitrile, competing directly with the [1].

Protocol A: Thermal Cycloaddition with Radical Suppression

  • Step 1: Reagent Preparation. Combine 1,2-bis(methylene)cyclohexane (1.0 equiv), acrylonitrile (1.5 equiv), and Butylated hydroxytoluene (BHT, 1 mol%) in a heavy-walled borosilicate glass tube.

    • Self-Validation Check: Visually inspect the mixture. The solution must be completely transparent. Any initial cloudiness indicates auto-polymerization of the diene during storage; if observed, discard and freshly distill the diene.

  • Step 2: Reaction Execution. Seal the tube and heat to a strictly controlled 60 °C (avoiding the 80–100 °C threshold where diradical formation accelerates).

    • Self-Validation Check: Monitor the reaction via TLC (hexane/EtOAc). The disappearance of the strongly UV-active diene spot confirms conversion is proceeding via the concerted pathway rather than bulk polymerization.

  • Step 3: Isolation. Concentrate under reduced pressure and purify via flash chromatography.

    • Self-Validation Check: 1 H NMR must show the complete disappearance of the characteristic exocyclic methylene protons ( δ ~5.05 ppm) and the appearance of the new cyclohexene olefinic protons.

Q2: My thermal cycloaddition with sterically hindered or unactivated cyclic enones (e.g., cyclohept-2-enone) yields almost no product. How can I drive this reaction?

Mechanistic Causality: Unactivated dienophiles lack the electron-withdrawing groups necessary to sufficiently lower their LUMO energy, resulting in a large HOMO(diene)-LUMO(dienophile) gap. By applying photochemical strain, you can generate a highly reactive (E)-isomer of the enone. The massive ring strain of (E)-cyclohept-2-enone forces it to undergo rapid, catalyst-free to form trans-fused bicyclic systems in excellent yields[2].

Protocol B: Photoinduced Strain-Promoted Cycloaddition

  • Step 1: Setup. Dissolve cyclohept-2-enone and a 5-fold excess of 1,2-bis(methylene)cyclohexane in anhydrous CH 2​ Cl 2​ (0.1 M).

    • Self-Validation Check: Ensure the reaction vessel is made of quartz or high-quality borosilicate to allow UV transmittance.

  • Step 2: Irradiation. Irradiate the solution at λ = 350 nm using fluorescent lamps at room temperature.

    • Self-Validation Check: The photo-isomerization and subsequent trapping is irreversible. Monitor the consumption of the enone via GC-MS; the starting material peak will cleanly disappear without reaching an equilibrium state[2].

  • Step 3: Structural Confirmation. Purify the product and crystallize.

    • Self-Validation Check: Use 2D NOESY NMR or single-crystal X-ray diffraction to corroborate the trans-fusion of the newly formed cyclohexene ring, which is the hallmark of this specific kinetic trapping mechanism[2].

Q3: Can I use transition metal catalysis to force a cycloaddition between 1,2-bis(methylene)cyclohexane and unreactive imides?

Mechanistic Causality: Yes. When traditional HOMO-LUMO matching fails, transition metal catalysis can bypass pericyclic rules entirely. Nickel(0) catalysts can oxidatively add into the inherently stable C–C bond of a phthalimide, release carbon monoxide, and subsequently insert the diene. This provides regioselective access to complex 3-vinyldihydroisoquinolones[3].

Protocol C: Ni-Catalyzed Decarbonylative Cycloaddition

  • Step 1: Catalyst Activation. In an argon-filled glovebox, charge a Schlenk tube with Ni(cod) 2​ (10 mol%), PMe 3​ ligand (20 mol%), and N-2-pyridylphthalimide (1.0 equiv).

    • Self-Validation Check: Observe the color transition of the solution upon mixing. A shift to a deep, homogeneous color confirms the successful formation of the active Ni(0)-phosphine complex. If the solution turns black and precipitates, the catalyst has oxidized and must be remade.

  • Step 2: Diene Addition & Heating. Add 1,2-bis(methylene)cyclohexane (2.0 equiv) and seal the tube. Heat the mixture to 130 °C.

    • Self-Validation Check: The successful oxidative addition and decarbonylation will result in the generation of CO gas. (Note: Perform in a robust sealed vessel designed to handle slight pressure increases).

  • Step 3: Purification. Cool to room temperature, filter through a short pad of silica, and purify.

    • Self-Validation Check: High-resolution mass spectrometry (HRMS) must show a mass corresponding to [M(imide) - CO + Diene], confirming the successful extrusion of carbon monoxide[3].

Quantitative Data Summary: Conversion & Yield Comparisons

The following table summarizes the expected outcomes when 1,2-bis(methylene)cyclohexane is subjected to different activation methods and dienophiles, based on established application data.

DienophileActivation MethodMajor ProductConversion / YieldReference
AcrylonitrileThermal (80–100 °C)Cycloadduct + CopolymerMixed / Temperature Dependent[1]
(E)-Cyclohept-2-enonePhotochemical ( λ = 350 nm)trans-fused cycloadduct68–98%[2]
1-NitrocyclohexeneThermal / Microwavetrans-fused dehydrodecalinHigh (7-12:1 Diastereoselectivity)[4]
N-2-pyridylphthalimideNi(cod) 2​ / PMe 3​ (130 °C)3-vinyldihydroisoquinolone78%[3]

References

  • [1] Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. PubMed Central (PMC). URL: [Link]

  • [2] Diels–Alder Reaction of Photochemically Generated (E)-Cyclohept-2-enones: Diene Scope, Reaction Pathway, and Synthetic Application. ACS Publications. URL: [Link]

  • [4] Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PubMed Central (PMC). URL: [Link]

  • [3] Decarbonylative Cycloaddition of Phthalimides with 1,3-Dienes. Organic Letters (ACS Publications). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Diels-Alder Reactions Involving 1,2-Bis(methylene)cyclohexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize [4+2] cycloadditions using 1,2-bis(m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize [4+2] cycloadditions using 1,2-bis(methylene)cyclohexane (also known as 1,2-dimethylenecyclohexane).

Because this exocyclic diene is conformationally locked in the highly reactive s-cis state, it is an exceptional candidate for building complex, functionalized decalin systems and fused carbocycles[1]. However, its exocyclic double bonds are highly sensitive to isomerization under harsh Lewis acidic conditions. This guide focuses on advanced solvent-mediated activation—specifically leveraging hydrophobic packing in water and hydrogen-bond donor (HBD) activation in fluorinated solvents—to achieve high yields and strict regioselectivity without degrading your starting materials.

Solvent Optimization Decision Matrix

The following workflow illustrates the logical progression for selecting the optimal solvent system based on the physicochemical properties of your dienophile.

SolventOptimization Start Start: DA Reaction with 1,2-bis(methylene)cyclohexane CheckDienophile Is the dienophile highly polar or water-soluble? Start->CheckDienophile WaterSol Aqueous Suspension ('On-Water' Conditions) CheckDienophile->WaterSol Yes (Hydrophobic Effect) Lipophilic Is the dienophile prone to Lewis acid degradation? CheckDienophile->Lipophilic No (Lipophilic) Optimize Optimize Co-solvent Ratio (e.g., Water/HFIP mixture) WaterSol->Optimize Poor Conversion Success High Yield & Endo Selectivity WaterSol->Success Good Conversion HFIP Use HFIP or TFE (Hydrogen-Bond Activation) Lipophilic->HFIP Yes LewisAcid Use DCM + Mild Lewis Acid (e.g., Sc(OTf)3) Lipophilic->LewisAcid No HFIP->Optimize Poor Solubility HFIP->Success Good Conversion LewisAcid->Success Optimize->Success

Decision matrix for solvent selection in 1,2-bis(methylene)cyclohexane Diels-Alder reactions.

Troubleshooting Guides & FAQs

Q1: Why are my reaction rates sluggish in standard organic solvents like toluene or dichloromethane (DCM)? A1: Diels-Alder (DA) reactions are concerted pericyclic processes that are generally less sensitive to bulk solvent polarity than ionic reactions[2]. However, non-polar solvents like toluene or DCM provide no secondary activation of the transition state. To accelerate the reaction, you must lower the lowest unoccupied molecular orbital (LUMO) of the dienophile. If you are avoiding Lewis acids, switching to a strongly hydrogen-bond donating solvent like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) will dramatically accelerate the rate. HFIP forms a strong, reversible hydrogen bond with the carbonyl oxygen of the dienophile, acting as a mild, non-metal Lewis acid[3].

Q2: I tried using water to accelerate the reaction, but my reactants are highly lipophilic and insoluble. Will the reaction still work? A2: Yes, through "on-water" or aqueous suspension conditions. Breslow famously demonstrated the hydrophobic acceleration of Diels-Alder reactions[4]. Even if 1,2-bis(methylene)cyclohexane and your dienophile are insoluble, water forces the non-polar reactants together to minimize their exposed hydrophobic surface area (cavity formation energy). This cohesive energy density effectively acts as internal pressure, driving the reactants into the compact DA transition state[5].

Q3: Why should I use fluorinated solvents (HFIP or TFE) instead of traditional metal Lewis acid catalysts (e.g., AlCl3, TiCl4)? A3: 1,2-bis(methylene)cyclohexane is an exocyclic diene. Under strongly acidic conditions (Brønsted or Lewis), the exocyclic double bonds are highly prone to isomerizing into the thermodynamically more stable endocyclic form (e.g., 1,2-dimethylcyclohexene), which cannot undergo the DA reaction. HFIP provides exceptional hydrogen-bond donor capacity (α = 1.96) to activate the dienophile without the nucleophilicity or harsh acidity that triggers diene isomerization or polymerization[6].

Q4: My reaction in pure HFIP is generating side products. How can I optimize this? A4: Pure HFIP can sometimes be too ionizing (pKa ~ 9.3 in water) for highly sensitive substrates. A self-validating approach is to use a co-solvent system. Diluting HFIP with DCM (e.g., a 4:1 DCM:HFIP v/v ratio) often retains the necessary hydrogen-bonding activation while suppressing unwanted solvolysis or background degradation[7].

Quantitative Data: Solvent Effects on Cycloaddition

The following table summarizes the causal impact of different solvent systems on the reaction kinetics and product integrity of 1,2-bis(methylene)cyclohexane DA reactions.

Solvent SystemPrimary Activation MechanismRelative Reaction RateTypical Endo:Exo RatioDiene Isomerization Risk
Toluene / DCM None (Baseline)1xLow (Kinetic/Thermodynamic mix)Low
Water (Suspension) Hydrophobic Effect / Cohesive Energy100x - 700xHigh (Endo favored)Low
HFIP Hydrogen-Bond Donor (LUMO lowering)500x - 1000xVery HighLow
DCM + TiCl₄ Metal Lewis Acid Coordination>1000xVery HighHigh

Standard Operating Procedures (SOPs)

Protocol A: "On-Water" Hydrophobic Acceleration

Causality: Vigorous stirring of insoluble reactants in water creates a micro-emulsion. The hydrophobic effect drives the diene and dienophile together, lowering the activation entropy (ΔS‡) and accelerating the reaction without chemical catalysts. Self-Validation: The reaction is monitored by the disappearance of the diene emulsion droplets. The aqueous layer remains unreacted and can be recycled, proving the absence of solvolysis.

  • Equip an oven-dried 50 mL round-bottom flask with a high-speed magnetic stir bar.

  • Add 10 mL of deionized water. Critical step: Degas the water with N₂ for 10 minutes to prevent oxidative degradation of the diene.

  • Add 1.0 mmol of the dienophile (e.g., N-ethylmaleimide) and 1.2 mmol of 1,2-bis(methylene)cyclohexane directly to the water.

  • Stir vigorously (≥1000 rpm) at room temperature for 12–24 hours. The reaction mixture must maintain a cloudy, suspended emulsion state.

  • Extract the product using ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cycloadduct.

Protocol B: HFIP-Promoted Hydrogen-Bond Activation

Causality: HFIP coordinates to the dienophile's electron-withdrawing group (e.g., a carbonyl), lowering its LUMO energy and facilitating a normal-electron-demand DA reaction. The low nucleophilicity of HFIP prevents solvent-adduct formation. Self-Validation: Using a co-solvent (DCM) ensures that highly lipophilic reactants remain fully dissolved while still benefiting from HFIP's H-bond network.

  • In an oven-dried reaction vial under an argon atmosphere, dissolve 1.0 mmol of the dienophile in 2.0 mL of a 4:1 mixture of anhydrous DCM and HFIP.

  • Stir for 5 minutes at room temperature to allow for complete hydrogen-bond complexation between the solvent and the dienophile.

  • Dropwise, add 1.1 mmol of 1,2-bis(methylene)cyclohexane to the solution to prevent localized exothermic spikes.

  • Monitor the reaction via TLC or GC-MS. The strong H-bond donor capacity of HFIP typically drives the reaction to completion within 2–6 hours at ambient temperature.

  • Quench the reaction by evaporating the volatile solvents (HFIP boils at 59 °C) under a gentle stream of N₂ or via rotary evaporation.

  • Purify the crude cycloadduct via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • HFIP in Organic Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Hydrophobic acceleration of Diels-Alder reactions Journal of the American Chemical Society URL:[Link]

  • Hydrophobic and Hydrogen-Bonding Effects on the Rate of Diels−Alder Reactions in Aqueous Solution The Journal of Organic Chemistry URL:[Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation Chemical Society Reviews (via PMC - NIH) URL:[Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents ACS Electrochemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Structural Integrity of Cyclohexane, 1,2-bis(methylene)-: A Comparative Analytical Guide

Mechanistic Context: The Isomerization Challenge When synthesizing Cyclohexane, 1,2-bis(methylene)- (CAS: 2819-48-9), researchers face a fundamental thermodynamic challenge. The target molecule features two exocyclic dou...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Isomerization Challenge

When synthesizing Cyclohexane, 1,2-bis(methylene)- (CAS: 2819-48-9), researchers face a fundamental thermodynamic challenge. The target molecule features two exocyclic double bonds, which are kinetically accessible but thermodynamically less stable than their endocyclic counterparts. Under slightly acidic or high-temperature conditions, the molecule readily isomerizes into 1,2-dimethylcyclohexene (the thermodynamic sink). Validating the structural integrity of the synthesized batch is not merely a purity check—it is a mandatory confirmation of the carbon skeleton's connectivity to ensure the double bonds remain exocyclic.

Comparative Analytical Methodologies

To validate the structural integrity of this exocyclic diene, multiple analytical techniques can be employed. However, their diagnostic power varies significantly:

  • ¹³C NMR Spectroscopy (The Benchmark): ¹³C NMR is the only routine analytical technique that directly maps the carbon skeleton. Because it is highly sensitive to carbon hybridization (sp² vs. sp³) and substitution patterns, it provides an unambiguous, binary diagnostic criterion for distinguishing exocyclic dienes from endocyclic alkenes. According to standardized procedures documented by 1[1], the ¹³C NMR spectrum of pure Cyclohexane, 1,2-bis(methylene)- exhibits exactly four distinct carbon environments due to its symmetry.

  • ¹H NMR Spectroscopy (Orthogonal but Limited): While ¹H NMR can easily identify the terminal =CH₂ protons (typically appearing as a multiplet around 4.6–5.0 ppm), the aliphatic protons in the cyclohexane ring often present as complex, overlapping multiplets. This makes it difficult to rule out trace amounts of endocyclic isomers purely by proton integration.

  • FT-IR Spectroscopy (Functional Group ID): FT-IR is excellent for rapid functional group confirmation, showing a strong C=C stretch at 1635 cm⁻¹ and a characteristic =CH₂ out-of-plane bend at 895 cm⁻¹. However, it lacks the resolution to quantify the ratio of exocyclic to endocyclic isomers in a mixture.

  • GC-MS (Mass Confirmation): Both isomers share an identical molecular weight (108.18 g/mol ) and formula (C₈H₁₂). While their retention times differ, mass spectrometry alone cannot definitively assign the positions of the double bonds without a verified reference library, as corroborated by data from the 2[2].

Quantitative Data: ¹³C NMR Shift Comparison

A side-by-side comparison of the ¹³C NMR chemical shifts (in CDCl₃) demonstrates the stark electronic differences between the target molecule and its primary isomerization impurity. The thermodynamic sink isomer, 1,2-dimethylcyclohexene, displays a markedly different spectral footprint, as detailed in 3[3].

Carbon PositionCyclohexane, 1,2-bis(methylene)- (ppm)1,2-Dimethylcyclohexene (ppm)Diagnostic Significance
C1, C2 (sp²) 149.68 (Quaternary)125.60 (Quaternary)Exocyclic quaternary carbons are significantly deshielded due to strain and conjugation.
Exocyclic/Methyl 107.78 (=CH₂)19.14 (-CH₃)Binary indicator: Terminal alkene vs. Aliphatic methyl.
C3, C6 (sp³) 35.37 (Allylic CH₂)31.71 (Allylic CH₂)Minor conformational shielding differences.
C4, C5 (sp³) 26.85 (Homoallylic CH₂)23.46 (Homoallylic CH₂)Minor conformational shielding differences.

Self-Validating Experimental Protocol: Quantitative ¹³C NMR Acquisition

Objective: To acquire a high-resolution, proton-decoupled ¹³C NMR spectrum that allows for both structural identification and relative quantification of potential isomerization impurities.

Step 1: Sample Preparation

  • Weigh 30–50 mg of the synthesized Cyclohexane, 1,2-bis(methylene)-.

    • Causality: ¹³C has a low natural abundance (1.1%) and low gyromagnetic ratio. A highly concentrated sample is required to achieve an adequate signal-to-noise (S/N) ratio without requiring excessively long acquisition times.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

    • Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field. TMS serves as the internal chemical shift reference (0.00 ppm).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 300 MHz or 400 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of CDCl₃.

  • Shim the Z and Z2 gradients.

    • Causality: Proper shimming ensures magnetic field homogeneity across the sample volume, resulting in sharp, well-resolved peaks (linewidth < 1 Hz), which is critical for resolving closely spaced signals in isomer mixtures.

Step 3: Acquisition Parameters (Proton-Decoupled ¹³C)

  • Pulse Sequence: Select a standard 1D ¹³C sequence with WALTZ-16 proton decoupling (e.g., zgpg30).

    • Causality: Decoupling collapses the complex carbon-proton splitting into sharp singlets, concentrating the signal intensity and simplifying spectral interpretation to exactly one peak per chemically equivalent carbon.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.

    • Causality: Quaternary carbons (C1, C2 at 149.68 ppm) lack attached protons, relying primarily on dipole-dipole interactions for longitudinal relaxation (T1). A sufficient D1 ensures these carbons fully relax between pulses, preventing artificial signal attenuation.

  • Number of Scans (NS): 256 to 512.

Step 4: Processing and Validation

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation.

    • Causality: This suppresses high-frequency noise in the Free Induction Decay (FID) without significantly degrading the resolution of the carbon singlets.

  • Phase and baseline correct the spectrum. Reference the central CDCl₃ solvent peak to 77.16 ppm.

  • Validation Check (Self-Validating System): Confirm the presence of exactly four distinct carbon environments at ~149.7, 107.8, 35.4, and 26.9 ppm. The presence of any signals near 125.6 ppm or 19.1 ppm immediately flags the batch as compromised by endocyclic isomerization.

Workflow Visualization

G Sample Synthesized Sample Cyclohexane, 1,2-bis(methylene)- NMR13C 13C NMR Spectroscopy (Primary Skeletal Validation) Sample->NMR13C Isomer Differentiation NMR1H 1H NMR & FT-IR (Orthogonal Functional ID) Sample->NMR1H Proton/Bond ID GCMS GC-MS (Purity & Mass Confirmation) Sample->GCMS MW Check (108.18) Exocyclic Exocyclic Diene Confirmed δ 149.7, 107.8 ppm NMR13C->Exocyclic 4 Distinct Carbons (Target) Endocyclic Endocyclic Alkene Detected δ 125.6, 19.1 ppm NMR13C->Endocyclic 4 Distinct Carbons (Impurity) Validation Structural Integrity Validated (Target Molecule Confirmed) NMR1H->Validation GCMS->Validation Exocyclic->Validation

Analytical workflow for the structural validation of Cyclohexane, 1,2-bis(methylene)-.

References

  • Title: Organic Syntheses Procedure: Cyclohexane, 1,2-bis(methylene)
  • Title: Cyclohexane, 1,2-bis(methylene)
  • Source: wiley-vch.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in the Diels-Alder Reaction of 1,2-Bis(methylene)cyclohexane

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic systems. The [4+2...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic systems. The [4+2] cycloaddition of 1,2-bis(methylene)cyclohexane, an exocyclic diene, with various dienophiles offers a direct route to spirocyclic and fused-ring systems, which are prevalent scaffolds in natural products and pharmaceutical agents. The efficiency and stereochemical outcome of this transformation are critically dependent on the choice of catalyst. This guide provides a comprehensive framework for the objective comparison of catalyst performance in this specific Diels-Alder reaction, supported by experimental data and mechanistic insights.

The Strategic Importance of Catalyst Selection

The Diels-Alder reaction between 1,2-bis(methylene)cyclohexane and a dienophile can proceed thermally, but often requires elevated temperatures and may result in a mixture of products with low selectivity. Catalysis, whether by Lewis acids or organocatalysts, is employed to accelerate the reaction rate and, more importantly, to control the stereoselectivity, affording specific diastereomers or enantiomers.

Lewis acids activate the dienophile by coordinating to an electron-withdrawing group, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This narrowing of the HOMO-LUMO gap between the diene and dienophile accelerates the reaction. Recent computational studies suggest that Lewis acids also play a crucial role in reducing the Pauli repulsion between the reacting partners, further lowering the activation energy.[2]

Organocatalysis, a burgeoning field in asymmetric synthesis, offers a metal-free alternative. Chiral amines, for instance, can reversibly form iminium ions with α,β-unsaturated aldehydes or ketones, lowering their LUMO energy and providing a chiral environment to direct the approach of the diene.[3][4]

This guide will walk you through a systematic approach to benchmark the efficacy of various catalysts for the Diels-Alder reaction of 1,2-bis(methylene)cyclohexane, enabling you to make informed decisions for your synthetic campaigns.

Experimental Protocol for Catalyst Benchmarking

A rigorous and standardized experimental protocol is paramount for the meaningful comparison of catalyst performance. The following procedure is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.

General Procedure for Catalyst Screening
  • Reactant Preparation:

    • Ensure the purity of 1,2-bis(methylene)cyclohexane, as impurities can inhibit catalysis. It can be synthesized according to established procedures.

    • Purify the dienophile (e.g., N-phenylmaleimide, methyl acrylate) by recrystallization or distillation.

    • Dry all solvents and reagents scrupulously. Anhydrous conditions are often critical, especially for Lewis acid catalysis.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (typically 1-20 mol%).

    • Add the dienophile (1.0 equivalent) and the appropriate anhydrous solvent (e.g., dichloromethane, toluene).

    • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -78 °C) for a predetermined time to allow for catalyst-dienophile complexation.

    • Add 1,2-bis(methylene)cyclohexane (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ for Lewis acid-catalyzed reactions or by removal of the solvent for organocatalyzed reactions).

    • Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Analysis and Data Collection:

    • Determine the crude yield and diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude product.

    • Purify the product by flash column chromatography.

    • Determine the isolated yield of the pure product(s).

    • For asymmetric catalysis, determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Visualizing the Benchmarking Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactant_prep Reactant & Solvent Purification setup Reaction Setup (Inert Atmosphere) reactant_prep->setup catalyst_prep Catalyst Preparation & Handling catalyst_prep->setup addition Reagent Addition (Controlled) setup->addition monitoring Reaction Monitoring (TLC, GC-MS) addition->monitoring workup Quenching & Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HPLC, GC-MS) purification->characterization data Data Analysis (Yield, d.r., ee) characterization->data

Caption: A generalized workflow for the systematic benchmarking of catalyst efficiency in the Diels-Alder reaction.

Comparative Data of Catalysts for Exocyclic Dienes

CatalystDieneDienophileYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (%)Reference
Lewis Acids
Me₂AlCl2-Silyloxy-1,3-butadieneN-Acryloyloxazolidinone>95>95:5N/A (chiral auxiliary)[5][6]
SnCl₄2-(Diethylphosphoryloxy)-1,3-butadieneMethyl vinyl ketone90N/A (regioselectivity)N/A[7]
FeCl₃2-(Diethylphosphoryloxy)-1,3-butadieneCyclic enone esterGoodN/A (single adduct)N/A[7]
Ca(OTf)₂Cyclopentadiene1,4-Naphthoquinone92>99:1N/A[1]
Organocatalysts
Imidazolidinone (MacMillan)CyclopentadieneCinnamaldehyde991:1.393 (exo)[3]
Chiral Phosphoric AcidDienylcarbamateVinylquinoline951:1986 (exo)[8]

Note: This table provides a snapshot of catalyst performance for related systems and is intended to serve as a guide for selecting initial catalyst candidates for screening with 1,2-bis(methylene)cyclohexane. The stereoselectivity (endo vs. exo) can be highly dependent on the specific diene, dienophile, and catalyst used.[5][6][9]

Mechanistic Insights and Catalyst Selection Rationale

The choice of catalyst should be guided by the desired outcome of the reaction. For simple rate acceleration and diastereoselectivity, a range of Lewis acids can be effective. For enantioselective transformations, chiral Lewis acids or organocatalysts are necessary.

Lewis Acid Catalysis: A Deeper Look

The prevailing theory for Lewis acid catalysis involves the coordination of the Lewis acid to the dienophile, which lowers its LUMO energy.[1][10] This enhanced electrophilicity of the dienophile leads to a more facile reaction with the HOMO of the diene.

G dienophile Dienophile (e.g., α,β-unsaturated ketone) complex Activated Dienophile-Lewis Acid Complex (Lower LUMO) dienophile->complex Coordination lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex transition_state [4+2] Transition State complex->transition_state Reaction with Diene diene 1,2-Bis(methylene)cyclohexane (HOMO) diene->transition_state product Diels-Alder Adduct transition_state->product Cycloaddition

Caption: A simplified representation of the Lewis acid-catalyzed Diels-Alder reaction mechanism.

Organocatalysis: The Metal-Free Alternative

Organocatalysts, such as the imidazolidinones developed by MacMillan, operate through a different mechanism.[3] In the case of α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion intermediate. This iminium ion is more electrophilic than the starting aldehyde, thus accelerating the Diels-Alder reaction. The steric environment of the chiral catalyst then dictates the facial selectivity of the diene's approach, leading to high enantioselectivity.[11]

Conclusion and Future Outlook

The selection of an optimal catalyst for the Diels-Alder reaction of 1,2-bis(methylene)cyclohexane is a critical step in the design of efficient and stereoselective synthetic routes. This guide has provided a comprehensive framework for benchmarking catalyst efficiency, from detailed experimental protocols to an analysis of the underlying mechanistic principles.

While direct comparative data for this specific diene remains an area for further investigation, the principles and methodologies outlined here, supported by data from analogous systems, empower researchers to systematically screen and identify the most effective catalyst for their needs. The continued development of novel Lewis acid and organocatalytic systems will undoubtedly expand the synthetic chemist's toolbox for accessing complex molecular architectures through this powerful cycloaddition reaction.

References

  • Gouverneur, V., & Seiler, P. (2009). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Journal of the American Chemical Society, 131(5), 1947–1957. [Link]

  • Gouverneur, V., et al. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. Department of Chemistry, University of Oxford. [Link]

  • Pellegrinet, S. C., & Spanevello, R. A. (2000). Computational Study of the Stereoselectivity of Diels-Alder Reactions of D-Glucose-Derived Dienophiles with Cyclopentadiene. Molecules, 5(3), 411-412. [Link]

  • Gloor, J., & L'Ecuyer, P. (1982). Lewis acid catalyzed Diels–Alder reactions of two useful dienyl phosphate esters. Canadian Journal of Chemistry, 60(11), 1347-1352. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. [Link]

  • Song, J., & Houk, K. N. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 9(2), 947-954. [Link]

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Reactant of Route 1
Cyclohexane, 1,2-bis(methylene)-
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Cyclohexane, 1,2-bis(methylene)-
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